molecular formula C9H12N2 B2913882 n-Benzylacetamidine CAS No. 69981-57-3

n-Benzylacetamidine

Katalognummer: B2913882
CAS-Nummer: 69981-57-3
Molekulargewicht: 148.209
InChI-Schlüssel: TVGAZFIPLVKCJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzylacetamidine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.209. The purity is usually 95%.
BenchChem offers high-quality n-Benzylacetamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Benzylacetamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N'-benzylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGAZFIPLVKCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Targeting the Inducible Nitric Oxide Synthase: The Mechanistic Profile of N-Benzylacetamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective inhibition of inducible Nitric Oxide Synthase (iNOS) represents a critical therapeutic frontier for treating septic shock, chronic inflammation, and specific neurodegenerative pathways. Unlike the constitutive isoforms (eNOS and nNOS), which regulate hemodynamics and neurotransmission, iNOS produces cytotoxic levels of nitric oxide (NO) in a calcium-independent manner.

This guide details the mechanism of action of N-benzylacetamidine derivatives, specifically focusing on the optimized pharmacophore N-(3-(aminomethyl)benzyl)acetamidine (commonly known as 1400W ). We will explore the structural basis of its high selectivity (>5000-fold over eNOS), its "slow, tight-binding" kinetic profile, and the experimental protocols required to validate its efficacy in a drug discovery setting.

Molecular Mechanism of Action[1]

The Acetamidine Pharmacophore

The core mechanism of N-benzylacetamidine relies on its structural mimicry of the intermediate formed during the conversion of L-Arginine to NO. The acetamidine moiety acts as an isostere for the guanidine group of L-Arginine.

  • Substrate Competition: The acetamidine group binds to the heme active site, competing directly with L-Arginine.

  • Heme Coordination: The amidine nitrogen interacts with the heme iron and forms hydrogen bonds with the conserved Glu371 residue (human iNOS numbering), which typically anchors the substrate.

Kinetic Mode: Slow, Tight-Binding Inhibition

Unlike simple competitive inhibitors that establish a rapid equilibrium, 1400W exhibits time-dependent inhibition . This is a two-step mechanism:

  • Initial Binding (

    
    ):  The inhibitor binds rapidly to the active site to form a reversible complex.
    
  • Isomerization (

    
    ):  The enzyme-inhibitor complex undergoes a slow conformational change, locking the inhibitor into the active site. This state is extremely slowly reversible, functionally acting as an irreversible block during the relevant biological timeframe.[1]
    


  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Dissociation Constant): 
    
    
    
    nM for iNOS (indicating extremely high affinity).[2]
  • Cofactor Dependence: The formation of the tight

    
     complex is strictly dependent on the presence of NADPH , suggesting the conformational change requires the enzyme to be in a reduced state.
    
Structural Basis of Selectivity

The high selectivity of 1400W for iNOS over eNOS is driven by subtle steric differences in the substrate access channel.

  • The "Side Pocket": iNOS possesses a slightly more flexible or accessible hydrophobic pocket near the substrate binding site compared to eNOS.

  • The Benzyl Linker: The benzyl ring of 1400W positions the "3-aminomethyl" tail to exploit this specific pocket in iNOS. In eNOS, steric clashes prevent this tight conformational lock, resulting in a much weaker, rapidly reversible inhibition (

    
    ).
    

Visualization of Mechanism

The following diagram illustrates the competitive binding and the subsequent conformational lock that distinguishes 1400W from non-selective inhibitors like L-NMMA.

iNOS_Mechanism cluster_legend Mechanism Stage L_Arg L-Arginine (Substrate) iNOS_Free iNOS Heme Pocket (Free Enzyme) L_Arg->iNOS_Free  Binds   Complex_Rev EI Complex (Rapid Equilibrium) iNOS_Free->Complex_Rev  k1 (Fast)   Complex_Rev->iNOS_Free  k-1   Complex_Irr EI* Complex (Tight Bound / Locked) Complex_Rev->Complex_Irr  k2 (Slow Isomerization)   Inhibitor N-benzylacetamidine (1400W) Inhibitor->iNOS_Free  Competes   NADPH NADPH (Cofactor) NADPH->Complex_Rev  Required  

Caption: Kinetic pathway of 1400W showing the NADPH-dependent transition to the high-affinity EI* state.

Experimental Protocols

To validate the mechanism and potency of N-benzylacetamidine derivatives, two complementary assays are required: a cell-based functional assay and a cell-free kinetic assay.

Protocol A: Griess Assay for Cellular Potency (IC50)

Objective: Measure the inhibition of NO accumulation in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 Macrophages.

  • LPS (Lipopolysaccharide) from E. coli.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Inhibitor (1400W stock in water/PBS).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Induction: Replace media with fresh DMEM containing 1

    
    g/mL LPS .
    
  • Treatment: Immediately add serial dilutions of 1400W (0.1 nM to 10

    
    M). Include L-NIL as a positive control.
    
  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO

    
    .
    
  • Quantification: Transfer 50

    
    L of supernatant to a new plate. Add 50 
    
    
    
    L Griess Reagent.
  • Readout: Incubate 10 mins at RT. Measure Absorbance at 540 nm .

  • Analysis: Calculate nitrite concentration using a sodium nitrite standard curve. Plot Log[Inhibitor] vs. % Inhibition to determine IC

    
    .
    
Protocol B: Kinetic Characterization (Spectrophotometric)

Objective: Confirm the "slow-binding" nature and determine


.

Workflow:

  • Reaction Mix: Buffer (HEPES pH 7.4), L-Arginine (variable), NADPH (100

    
    M), and Tetrahydrobiopterin (BH4).
    
  • Initiation: Add purified recombinant human iNOS.

  • Measurement: Monitor the oxidation of NADPH (decrease in Absorbance at 340 nm ) or the formation of Methemoglobin (if using the oxyhemoglobin capture assay at 401 nm ).

  • Time-Lag Analysis:

    • Observe the reaction progress curves. A simple competitive inhibitor yields linear rates.

    • 1400W will show a curvilinear response (rate decreases over time as

      
      ).
      
    • Fit data to the equation:

      
      .
      

Data Summary: Selectivity Profile

The following table summarizes the selectivity profile of 1400W compared to standard non-selective inhibitors.

InhibitoriNOS

/ IC

eNOS

/ IC

Selectivity Ratio (eNOS/iNOS)Binding Mode
1400W < 7 nM ~ 50,000 nM > 5000 Slow, Tight-Binding
L-NIL400 nM18,000 nM~ 45Competitive
L-NMMA600 nM400 nM0.6 (Non-selective)Competitive
Aminoguanidine16,000 nM600,000 nM~ 30Competitive

Note: Values are approximate based on human recombinant enzyme assays [1, 2].

Experimental Workflow Diagram

Assay_Workflow cluster_cell Cell-Based Assay (RAW 264.7) cluster_readout Quantification Step1 Cell Seeding (96-well plate) Step2 Induction (LPS 1 µg/mL) Step1->Step2 Step3 Treatment (1400W Dilutions) Step2->Step3 Step4 Incubation (24h @ 37°C) Step3->Step4 Step5 Supernatant Collection Step4->Step5  NO Accumulation   Step6 Griess Reaction (Diazotization) Step5->Step6 Step7 Spectrophotometry (Abs 540nm) Step6->Step7

Caption: Step-by-step workflow for validating iNOS inhibition using the Griess nitrite accumulation assay.

References

  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[3] Journal of Biological Chemistry.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Babu, B. R., & Griffith, O. W. (1998). "N-(3-(Aminomethyl)benzyl)acetamidine, an inhibitor of inducible nitric oxide synthase, decreases colonic inflammation induced by trinitrobenzene sulphonic acid in rats."[4] European Journal of Pharmacology.

Sources

Technical Guide: N-Benzylacetamidine – Free Base vs. Hydrobromide Salt Stability

[1]

Executive Summary

N-benzylacetamidine is a critical pharmacophore in medicinal chemistry, particularly known for its selectivity as an inducible nitric oxide synthase (iNOS) inhibitor.[1][2] However, its application is frequently bottlenecked by the physicochemical instability of its free base form.[1]

While the free base is theoretically viable for immediate reactions, it suffers from rapid hydrolytic degradation and hygroscopicity.[1] The hydrobromide (HBr) salt is the industry-standard stabilized form, utilizing crystal lattice energy to arrest hydrolysis and oxidation.[1] This guide details the mechanistic divergence between these two forms, providing validated protocols for synthesis, stabilization, and analytical monitoring.

Physicochemical Characterization

The fundamental instability of the free base arises from the high basicity of the amidine functional group (

1
Table 1: Comparative Physicochemical Properties
PropertyN-Benzylacetamidine (Free Base)N-Benzylacetamidine Hydrobromide (Salt)
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid (White/Off-white)
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic under ambient conditions)
Storage Stability Poor (< 48h in air); Absorbs

Excellent (> 2 years at RT, desiccated)
Solubility Organic solvents (DCM, EtOAc), slightly water solubleHigh aqueous solubility, MeOH, EtOH
Primary Impurity N-Benzylacetamide (Hydrolysis product)None (if stored correctly)
Handling Inert atmosphere (

/Ar) required
Standard benchtop handling

Mechanistic Instability: The Hydrolysis Pathway[1]

The free base degrades primarily via hydrolysis.[1] In the presence of atmospheric moisture, the highly basic imine nitrogen protonates, activating the adjacent carbon for nucleophilic attack by water.[1] This irreversible collapse yields N-benzylacetamide and ammonia.[1]

Degradation Mechanism

The hydrobromide salt prevents this by "locking" the nitrogen lone pairs in a protonated state within a crystal lattice, significantly raising the activation energy required for the tetrahedral intermediate formation.

HydrolysisMechanismcluster_0Degradation PathwayAmidineN-Benzylacetamidine(Free Base)IntermediateTetrahedralIntermediateAmidine->Intermediate Nucleophilic AttackMoistureAtmospheric Moisture(H₂O)Moisture->IntermediateAmideN-Benzylacetamide(Major Impurity)Intermediate->Amide CollapseAmmoniaAmmonia(NH₃)Intermediate->Ammonia Elimination

Figure 1: The irreversible hydrolysis of the free base amidine to the thermodynamically stable amide.

Synthesis & Stabilization Protocols

To ensure high purity, we utilize the Pinner Synthesis approach (via imidate intermediate) rather than direct amination, which often yields byproducts.

Protocol: Synthesis of N-Benzylacetamidine Hydrobromide

Objective: Synthesize stable HBr salt from benzylamine and ethyl acetimidate.

Reagents:

  • Benzylamine (1.0 eq)[3]

  • Ethyl acetimidate hydrochloride (1.1 eq) (Commercially available or synthesized from Acetonitrile/EtOH/HCl)[1]

  • Ethanol (Anhydrous)

  • HBr (48% aq. or in Acetic Acid) - For salt exchange[1]

Step-by-Step Workflow:

  • Free Base Generation (In-Situ):

    • Suspend Ethyl acetimidate HCl in anhydrous ethanol at 0°C.

    • Add Benzylamine dropwise under

      
       atmosphere.[1]
      
    • Stir at room temperature for 12–16 hours. The reaction proceeds via nucleophilic substitution at the imidate carbon.[1]

    • Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The imidate spot should disappear.[1]

  • Isolation & Salt Exchange:

    • Concentrate the reaction mixture in vacuo to remove ethanol.

    • Dissolve the residue in minimal cold water.[1]

    • Extract with Dichloromethane (DCM) to remove non-basic impurities.[1]

    • Basify the aqueous layer with NaOH (pH > 12) to liberate the N-benzylacetamidine free base.[1]

    • Rapidly extract the free base into DCM.[1] Critical: Do not store this phase.

    • Dry DCM layer over

      
      , filter, and cool to 0°C.[1]
      
  • Crystallization (The Stabilization Step):

    • Slowly add HBr (in acetic acid or diethyl ether) to the DCM solution until pH is acidic (~ pH 3).[1]

    • The N-benzylacetamidine hydrobromide will precipitate as a white solid.[1]

    • Filter, wash with cold ether, and dry under high vacuum.[1]

SynthesisWorkflowInput1BenzylamineReactionNucleophilic Substitution(EtOH, RT, 16h)Input1->ReactionInput2Ethyl AcetimidateInput2->ReactionExtractionFree Base Isolation(DCM Extraction, pH > 12)Reaction->Extraction Crude OilAcidificationSalt Formation(Add HBr/AcOH)Extraction->Acidification Unstable Free BaseProductN-Benzylacetamidine HBr(Crystalline Solid)Acidification->Product Precipitation

Figure 2: Validated synthesis workflow converting precursors to the stable HBr salt.

Analytical Validation (Quality Control)

Because the amide impurity (N-benzylacetamide) is non-basic and UV-active, it is easily detected via HPLC.[1]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 210 nm (Amide carbonyl absorption) and 254 nm (Benzyl ring).[1]

Interpretation:

  • Amidine (Salt): Elutes earlier (more polar due to positive charge).[1]

  • Amide (Impurity): Elutes later (less polar, neutral).[1]

  • Pass Criteria: Amide content < 0.5%.[1]

Storage and Handling Recommendations

  • Desiccation is Mandatory: Even the HBr salt can absorb surface moisture over months.[1] Store in a desiccator with active silica gel or

    
    .[1]
    
  • Avoid Free Base Storage: If a protocol requires the free base, generate it in situ by neutralizing the salt immediately before use.[1] Never store the free base form for >24 hours.[1]

  • Solvent Choice: When using the salt in reactions, use polar aprotic solvents (DMF, DMSO) or alcohols.[1] If non-polar solvents are required, perform a "free-basing" wash immediately prior to the step.[1]

References

  • Google Patents. (2020).[1] CN110878032A - Synthesis method of N-benzylacetamidine hydrochloride.[1] Retrieved from

  • PubChem. (n.d.).[1] N-Benzylacetamide (Hydrolysis Product Data). National Library of Medicine.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism and Kinetics. Retrieved from [Link]

A Deep Dive into Selective iNOS Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of inducible nitric oxide synthase (iNOS) as a therapeutic target. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational science, practical insights into inhibitor development, and detailed experimental protocols. We will dissect the rationale for targeting iNOS, survey the landscape of selective inhibitors, and provide actionable methodologies for their evaluation.

Section 1: The Dual Nature of Nitric Oxide and the Rationale for iNOS-Specific Targeting

Nitric oxide (NO) is a pleiotropic signaling molecule with a paradoxical role in human physiology.[1][2] Synthesized by a family of enzymes known as nitric oxide synthases (NOSs), its effects are highly dependent on the isoform producing it, the cellular context, and the concentration.[3]

There are three primary NOS isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[1][2][4] While nNOS and eNOS are constitutively expressed and produce low, transient levels of NO for physiological signaling in neurotransmission and vasodilation, iNOS operates under a different paradigm.[3]

The Case for Selectivity:

The expression of iNOS is typically low in quiescent tissues but is dramatically upregulated by pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and microbial products like lipopolysaccharide (LPS).[3][5][6] Once expressed, iNOS produces large, sustained amounts of NO for prolonged periods (hours to days), which can be cytotoxic and contribute to the pathophysiology of numerous diseases.[3][5] This high-output NO production, when dysregulated, is implicated in:

  • Chronic Inflammation: Conditions like rheumatoid arthritis and inflammatory bowel disease are characterized by persistent iNOS expression, leading to tissue damage.[6][7]

  • Sepsis and Septic Shock: Overproduction of NO by iNOS is a key driver of the profound vasodilation and hypotension seen in septic shock.[1][8]

  • Neurodegenerative Diseases: In conditions such as Parkinson's and Alzheimer's disease, iNOS-derived NO contributes to neuronal damage.[7]

  • Cancer: iNOS activity has a complex role in oncology, sometimes promoting tumor growth, angiogenesis, and metastasis.[4][9][10]

Crucially, the beneficial roles of eNOS in maintaining cardiovascular homeostasis and nNOS in neuronal signaling necessitate that therapeutic interventions are highly selective for iNOS.[4] Non-selective NOS inhibition can lead to significant side effects, including hypertension and neurological dysfunction.[4] Therefore, the development of potent and selective iNOS inhibitors is a paramount goal in modern drug discovery.[7]

The iNOS Induction and Signaling Cascade

The therapeutic rationale for iNOS inhibition is intrinsically linked to its induction pathway. In response to inflammatory triggers, a complex signaling cascade is initiated, culminating in the transcriptional activation of the NOS2 gene.

iNOS_Induction_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokine_R Cytokine Receptors Cytokines->Cytokine_R MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK STAT1 STAT1 Cytokine_R->STAT1 AP1 AP-1 MAPK->AP1 activates NFkB_Active NF-κB IKK->NFkB_Active phosphorylates IκB leading to release NFkB_Inhib IκB-NF-κB NFkB_Nuc NF-κB NFkB_Active->NFkB_Nuc translocation STAT1_Nuc STAT1 STAT1->STAT1_Nuc translocation iNOS_Gene NOS2 Gene NFkB_Nuc->iNOS_Gene bind promoter & enhancers AP1->iNOS_Gene bind promoter & enhancers IRF1 IRF-1 IRF1->iNOS_Gene bind promoter & enhancers STAT1_Nuc->iNOS_Gene bind promoter & enhancers iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein (Active Enzyme) iNOS_mRNA->iNOS_Protein translation

Figure 1: Simplified iNOS Induction Pathway.

This intricate regulation offers multiple points for therapeutic intervention, though direct inhibition of the iNOS enzyme remains the most pursued strategy. Key transcription factors involved include NF-κB, AP-1, and STAT-1α.[11]

Section 2: A Survey of Selective iNOS Inhibitors

The quest for selective iNOS inhibitors has yielded a diverse array of chemical scaffolds. These can be broadly categorized based on their chemical structure and mechanism of action.[7]

Arginine Analogs and Amidine-Based Inhibitors

Given that L-arginine is the natural substrate for all NOS isoforms, it served as the logical starting point for inhibitor design.[7] Modifications to the arginine structure led to the first generation of NOS inhibitors, such as L-NAME and L-NMMA, which unfortunately exhibit poor selectivity.[9]

Subsequent efforts focused on non-amino acid scaffolds, particularly those retaining the critical amidine functionality that mimics the guanidinium group of arginine. This class has produced some of the most potent and selective iNOS inhibitors to date.

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): Considered a gold standard in preclinical research, 1400W is a slow, tight-binding inhibitor that is highly selective for iNOS.[12][13][14] It demonstrates thousands-fold selectivity over eNOS and significant selectivity over nNOS. Its utility has been demonstrated in models of inflammation, cancer, and osteoarthritis.[9][15]

  • GW274150 (a substituted S-ethylisothiourea derivative): This is another potent and highly selective iNOS inhibitor with the advantage of oral bioavailability.[16][17] It has been extensively studied in preclinical models of renal ischemia/reperfusion injury, inflammatory pain, and asthma.[18][19][20]

  • Aminoguanidine: While often cited as a selective iNOS inhibitor, it is less potent and selective compared to newer agents like 1400W and GW274150.[21] It also exhibits off-target effects, including the inhibition of diamine oxidase.

Non-Arginine and Heterocyclic Inhibitors

Moving away from direct substrate mimetics, medicinal chemists have explored a wide range of heterocyclic scaffolds.[7] These compounds often achieve selectivity by exploiting subtle structural differences in the active sites of the NOS isoforms. This class is vast and includes compounds based on imidazole, pyridine, and other ring systems.[7]

Quantitative Comparison of Prominent iNOS Inhibitors

The efficacy and utility of an inhibitor are defined by its potency (often measured as IC₅₀ or Kᵢ) and its selectivity for iNOS over the constitutive isoforms.

InhibitorClassiNOS PotencySelectivity vs. eNOSSelectivity vs. nNOSKey Features
L-NAME Arginine AnalogKi = 4.4 µMPoorPoorPan-NOS inhibitor, research tool
Aminoguanidine Amidine-basedModerateModerateModerateEarly-generation, off-target effects
1400W Amidine-basedK_d_ ≤ 7 nM[12][13]~5000-fold~200-foldGold standard, slow tight-binding
GW274150 Amidine-basedK_d_ = 40 nM[16]HighHighOrally active, long half-life in rats[17]
L-NIL Arginine AnalogModerateGoodModerateS-alkyl-L-cysteine derivative

Data compiled from multiple sources for comparative purposes. Absolute values may vary based on assay conditions.

Section 3: Core Methodologies for iNOS Inhibitor Evaluation

A robust and reproducible pipeline for evaluating potential iNOS inhibitors is critical. This process typically involves a tiered approach, starting with in vitro enzymatic assays, progressing to cell-based models, and culminating in in vivo validation.

Workflow for iNOS Inhibitor Screening and Characterization

Inhibitor_Screening_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models Primary_Screen Primary Screen: Recombinant iNOS Enzyme Assay (e.g., Griess or Citrulline Assay) Selectivity_Panel Selectivity Panel: Test against nNOS & eNOS Primary_Screen->Selectivity_Panel Hits MoA Mechanism of Action Studies: - Reversibility - Kinetics (Ki, Kon/Koff) Selectivity_Panel->MoA Selective Hits Cell_Assay Cellular Efficacy: LPS/Cytokine-stimulated Macrophages (e.g., RAW 264.7, primary monocytes) MoA->Cell_Assay Confirmed Hits Toxicity Cytotoxicity Assessment (e.g., MTS, LDH assay) Cell_Assay->Toxicity PK Pharmacokinetics (PK): Determine exposure, half-life Cell_Assay->PK Lead Candidates Toxicity->PK Lead Candidates PD Pharmacodynamics (PD): Measure NO biomarkers (Nitrite/Nitrate) in plasma/tissue PK->PD Efficacy Disease Model Efficacy: - LPS-induced endotoxemia - Carrageenan-induced inflammation - Arthritis, IBD models PD->Efficacy

Figure 2: Tiered Workflow for iNOS Inhibitor Development.

This systematic progression ensures that only the most promising candidates, those with high potency, selectivity, cellular activity, and favorable safety profiles, advance to costly and complex in vivo studies.

Experimental Protocol: In Vitro iNOS Activity (Griess Assay)

This protocol describes a colorimetric method to determine iNOS activity by measuring nitrite, a stable and oxidized product of NO.[22] For accurate measurement of total NO production, nitrate must first be converted to nitrite using nitrate reductase.[22]

Principle: The assay involves two steps: an iNOS reaction to produce NO, which is then rapidly oxidized to nitrite and nitrate.[23] Nitrate is then enzymatically converted to nitrite, and the total nitrite is quantified using the Griess reagent, which forms a purple azo dye that can be measured spectrophotometrically.[22]

Materials:

  • Recombinant human iNOS enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Calmodulin (CaM)

  • Test Inhibitor compound

  • Nitrate Reductase

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in acid)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540-570 nm)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in Assay Buffer.

    • Add 50 µL of each standard to separate wells of the microplate.

  • iNOS Reaction Mixture:

    • Prepare a master mix containing Assay Buffer, L-Arginine, NADPH, BH₄, and CaM at their optimal concentrations.

    • Aliquot 40 µL of the master mix into wells designated for control and inhibitor testing.

  • Inhibitor Addition:

    • Add 5 µL of the test inhibitor at various concentrations (or vehicle for control wells) to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 5 µL of recombinant iNOS enzyme to each well to start the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours). The reaction time should be within the linear range of NO production.

  • Nitrate Reduction (Optional but Recommended):

    • If total NO production is to be measured, add nitrate reductase and its necessary cofactors to all wells (including standards) as per the manufacturer's instructions.

    • Incubate to allow for the conversion of nitrate to nitrite.

  • Color Development:

    • Add 50 µL of Griess Reagent Component A to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to all wells.

    • Incubate for another 5-10 minutes at room temperature. A purple color will develop.

  • Measurement:

    • Read the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite) from all readings.

    • Plot the standard curve (Absorbance vs. Nitrite Concentration).

    • Calculate the nitrite concentration in the sample wells using the standard curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Self-Validation System: The inclusion of a standard curve in every plate validates the performance of the Griess reagent. A positive control (no inhibitor) and a negative control (no enzyme) are essential to define the dynamic range of the assay.

Experimental Protocol: Cell-Based iNOS Activity in Macrophages

This protocol assesses the ability of an inhibitor to block iNOS activity in a more physiologically relevant context. Murine macrophage cell lines (e.g., RAW 264.7) or human primary monocytes are stimulated to induce iNOS expression and activity.[24]

Materials:

  • RAW 264.7 cells or other suitable macrophage/monocyte cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

  • Test Inhibitor compound

  • Griess Reagent (as described above)

  • MTS or LDH assay kit for cytotoxicity assessment[24]

Procedure:

  • Cell Plating:

    • Seed RAW 264.7 cells in a 96-well plate at a density that will result in a sub-confluent monolayer (e.g., 5 x 10⁴ cells/well).

    • Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Remove the old medium.

    • Add 100 µL of fresh medium containing the test inhibitor at various concentrations. Include a vehicle control.

    • Pre-incubate the cells with the inhibitor for 1 hour.

  • iNOS Induction:

    • Add a stimulation cocktail of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to all wells except the unstimulated (negative) control.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Perform the Griess assay on the supernatant as described in Protocol 3.2 (steps 1, 6, 7, and 8). The nitrate reduction step is typically omitted in this assay as nitrite is the major product in cell culture.

  • Cytotoxicity Assessment:

    • To the remaining cells in the original plate, perform a standard MTS or LDH assay according to the manufacturer's protocol.[24] This is crucial to ensure that the observed reduction in nitrite is due to iNOS inhibition and not cell death.

Causality and Self-Validation: Running a parallel cytotoxicity assay is a critical self-validating step. It allows the researcher to distinguish true inhibition from non-specific toxicity. A compound is only considered a valid hit if it reduces nitrite levels at concentrations where cell viability is high (>80-90%).

Section 4: The Path Forward: Challenges and Future Directions

Despite decades of research and the development of highly potent and selective inhibitors, no iNOS inhibitor has successfully completed clinical trials to gain market approval.[24] This highlights several challenges:

  • Translational disconnect: Promising results in animal models have not consistently translated to human efficacy.[10] This may be due to differences in the role of iNOS between species or the complexity of human diseases.

  • Therapeutic Window: The dual role of NO, being both protective and detrimental, suggests that the timing and level of iNOS inhibition are critical.[10] Too much or too little inhibition could be ineffective or even harmful.

  • Disease Complexity: The pathologies where iNOS is implicated are multifactorial.[7] Inhibiting iNOS alone may not be sufficient to alter the course of a complex disease like sepsis or rheumatoid arthritis.

Future research will likely focus on developing inhibitors with improved pharmacokinetic and pharmacodynamic properties, exploring novel delivery mechanisms to target specific tissues, and identifying patient populations most likely to benefit from iNOS-targeted therapy. The continued investigation into the intricate biology of iNOS will undoubtedly unveil new therapeutic avenues.[25]

References

  • Selective iNOS inhibitor 1400W enhances anti-catabolic IL-10 and reduces destructive MMP-10 in OA cartilage. PubMed.
  • 1400W Dihydrochloride | NO Synthase Inhibitor. MedChemExpress.
  • 1400W (W1400) | iNOS Inhibitor. MedchemExpress.com.
  • Inhibition of iNOS as a novel effective targeted therapy against triple-negative breast cancer. Breast Cancer Research.
  • Selective iNOS inhibition for the treatment of sepsis-induced acute kidney injury. Nature Reviews Nephrology.
  • Inducible nitric oxide synthase in human diseases. PubMed Central.
  • Is Inducible Nitric Oxide Synthase (iNOS) Promising as a New Target Against Pulmonary Hypertension?. PubMed.
  • Nitric Oxide Synthase Inhibitor Screening Kit. Sigma-Aldrich.
  • Inducible nitric oxide synthase: Regulation, structure, and inhibition. ResearchGate.
  • GW274150 | NOS. TargetMol.
  • Inducible nitric oxide inhibitors: A comprehensive update. PubMed.
  • NOS Inhibition | NOS Inhibitors Review. Selleck Chemicals.
  • The role of nitric oxide in inflammatory reactions. Pathogens and Disease.
  • Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. MDPI.
  • Nitric oxide synthase. Wikipedia.
  • What are NOS2 inhibitors and how do they work?. Patsnap Synapse.
  • Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. PubMed Central.
  • Video: Nitric Oxide Signaling Pathway. JoVE.
  • Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research.
  • Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PubMed Central.
  • GW274150 | iNOS Inhibitor. MedchemExpress.com.
  • 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. PubMed.
  • GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury. PubMed.
  • 1400W, iNOS inhibitor (CAS 214358-33-5). Abcam.
  • GW274150, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain. PubMed.
  • Selective Inducible Nitric Oxide Synthase Inhibition Has No Effect on Allergen Challenge in Asthma. ATS Journals.

Sources

Thermodynamic Landscapes of N-Substituted Acetamidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Amidine Moiety and the Significance of N-Substitution

N-substituted acetamidines are a class of organic compounds characterized by a C(=N)N functional group. Their unique structural and electronic properties have positioned them as privileged scaffolds in medicinal chemistry and materials science.[1][2] In drug development, the acetamidine group can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] Furthermore, their ability to form stable salts and participate in hydrogen bonding makes them valuable in the design of novel materials with tunable properties.[1] The nature of the substituent on the nitrogen atom (the "N-substituent") profoundly impacts the molecule's overall characteristics, including its reactivity, basicity, and, critically, its thermodynamic properties.

This technical guide provides an in-depth exploration of the thermodynamic properties of N-substituted acetamidines. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness these properties for molecular design and optimization. We will delve into the core thermodynamic parameters, the experimental and computational methodologies for their determination, and the structure-property relationships that govern their behavior.

Core Thermodynamic Parameters: A Foundation for Understanding Molecular Behavior

The thermodynamic properties of a molecule govern its stability, reactivity, and interactions with its environment. For N-substituted acetamidines, a thorough understanding of these parameters is crucial for predicting their behavior in various systems. Key thermodynamic properties include:

  • Enthalpy of Formation (ΔH°f): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's intrinsic stability.

  • Gibbs Free Energy of Formation (ΔG°f): The Gibbs free energy combines enthalpy and entropy and is the ultimate arbiter of a reaction's spontaneity under constant temperature and pressure.[5][6] For N-substituted acetamidines, the relative Gibbs free energies of different conformers or protonation states determine their populations at equilibrium.

  • Entropy (S°): Entropy is a measure of the disorder or randomness of a system. In the context of N-substituted acetamidines, conformational flexibility of the N-substituent can significantly contribute to the overall entropy.

  • Heat Capacity (Cp): This property describes the amount of heat required to raise the temperature of a substance by a certain amount. Heat capacity data is essential for understanding how the thermodynamic properties of N-substituted acetamidines change with temperature.[7][8]

  • Enthalpy of Sublimation (ΔH°subl): For solid compounds, the enthalpy of sublimation is the energy required to transition from the solid to the gaseous state. It provides insight into the strength of intermolecular forces in the crystal lattice.[9][10][11]

  • pKa: The pKa value is a measure of the acidity of the conjugate acid of the acetamidine. It is a critical parameter for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.[12][13][14][15][16]

The interplay of these properties dictates the overall thermodynamic landscape of an N-substituted acetamidine, influencing its behavior from the molecular to the macroscopic level.

Experimental Determination of Thermodynamic Properties: Methodologies and Mechanistic Insights

The accurate determination of thermodynamic properties relies on a suite of experimental techniques. The choice of method depends on the specific property of interest and the physical state of the compound.

Calorimetry: The Direct Measurement of Heat Flow

Calorimetry is a cornerstone of thermodynamic studies, providing direct measurement of heat changes associated with physical and chemical processes.[17]

Solution calorimetry is a versatile technique for determining the enthalpy of solution, which can then be used to derive other thermodynamic parameters like the enthalpy of formation and sublimation.[18]

Experimental Protocol: Determination of Enthalpy of Solution

  • Calorimeter Preparation: A high-precision solution calorimeter, such as an isoperibol or isothermal titration calorimeter, is used. The solvent is placed in the reaction vessel and allowed to reach thermal equilibrium.

  • Sample Preparation: A precisely weighed sample of the N-substituted acetamidine is enclosed in a sealed ampoule.

  • Initiation of Dissolution: The ampoule is broken within the solvent, and the heat change accompanying the dissolution process is measured.

  • Data Analysis: The resulting temperature change is used to calculate the enthalpy of solution (ΔHsoln).

Causality Behind Experimental Choices: The choice of solvent is critical and should be inert to the solute while providing adequate solubility. The concentration is typically kept low to approximate infinite dilution conditions, minimizing solute-solute interactions.

DSC is a powerful technique for studying thermal transitions such as melting, crystallization, and solid-solid phase transitions. It can be used to determine the enthalpy of fusion and heat capacity.

Experimental Protocol: Determination of Enthalpy of Fusion and Heat Capacity

  • Sample Preparation: A small, accurately weighed sample of the N-substituted acetamidine is hermetically sealed in a pan. An empty pan is used as a reference.

  • Temperature Program: The sample and reference pans are heated at a constant rate.

  • Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • Data Analysis: The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus). The heat capacity can be determined from the heat flow in a region with no thermal transitions.

Self-Validating System: The protocol's integrity is maintained by calibrating the DSC instrument with certified standards (e.g., indium for temperature and enthalpy). The heating rate can be varied to assess kinetic effects on thermal transitions.

Vapor Pressure Measurements: Accessing Sublimation and Vaporization Enthalpies

Measuring the vapor pressure of a compound as a function of temperature allows for the determination of the enthalpy of sublimation (for solids) or vaporization (for liquids) via the Clausius-Clapeyron equation.

Experimental Workflow: Vapor Pressure Measurement

G cluster_0 Sample Preparation & Loading cluster_1 Measurement cluster_2 Data Analysis Prep Prepare pure N-substituted acetamidine sample Load Load sample into vapor pressure apparatus Prep->Load Equilibrate Equilibrate at set temperature (T) Load->Equilibrate Repeat for a range of temperatures MeasureP Measure vapor pressure (P) Equilibrate->MeasureP Plot Plot ln(P) vs. 1/T MeasureP->Plot Calculate Calculate ΔHsubl/vap from the slope Plot->Calculate

Caption: Workflow for determining enthalpy of sublimation/vaporization.

Potentiometric Titration: Determining pKa

The pKa of an N-substituted acetamidine can be accurately determined by potentiometric titration.

Experimental Protocol: pKa Determination

  • Solution Preparation: A solution of the N-substituted acetamidine of known concentration is prepared in a suitable solvent (typically water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The van't Hoff equation can be used to determine the enthalpy and entropy of dissociation from pKa measurements at different temperatures.[13][14]

Computational Thermodynamics: In Silico Prediction of Properties

Computational chemistry offers a powerful and complementary approach to experimental methods for determining thermodynamic properties.[19][20] Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic energies, which are then used to calculate thermodynamic properties through statistical mechanics.[8][21]

Computational Workflow: Ab Initio Calculation of Thermodynamic Properties

G Input Define Molecular Structure of N-substituted Acetamidine Opt Geometry Optimization Input->Opt Choose level of theory (e.g., B3LYP/6-31G*) Freq Vibrational Frequency Calculation Opt->Freq Energy Single Point Energy Calculation Freq->Energy Confirm minimum energy structure (no imaginary frequencies) Thermo Calculate Thermodynamic Properties (H, G, S, Cp) Energy->Thermo Using statistical mechanics

Caption: A typical workflow for the computational determination of thermodynamic properties.

Expertise & Experience: The choice of the level of theory and basis set in computational studies is crucial for obtaining accurate results. For flexible N-substituted acetamidines, it is important to perform a thorough conformational search to identify the global minimum energy structure, as this will have the largest contribution to the overall thermodynamic properties.

Structure-Property Relationships: The Impact of N-Substituents

Table 1: Predicted Influence of N-Substituent on Thermodynamic Properties of Acetamidines

N-Substituent PropertyEffect on Basicity (pKa)Effect on Enthalpy of Sublimation (ΔH°subl)Rationale
Electron-donating (e.g., alkyl) IncreaseGenerally increases with sizeInductive effect increases electron density on the imino nitrogen, making it more basic. Larger substituents lead to stronger van der Waals interactions in the solid state.
Electron-withdrawing (e.g., aryl, acyl) DecreaseCan increase due to π-stackingResonance or inductive effects decrease the electron density on the imino nitrogen. Aromatic substituents can introduce additional intermolecular interactions.
Steric Bulk DecreaseMay decrease if it disrupts efficient crystal packingSteric hindrance can make protonation less favorable. Bulky groups can prevent close packing in the crystal lattice.
Hydrogen Bond Donors/Acceptors Can increase or decrease depending on the specific interactionsSignificantly increasesThe presence of groups capable of hydrogen bonding will increase the strength of intermolecular forces.

These relationships provide a qualitative framework for the rational design of N-substituted acetamidines with desired thermodynamic profiles.

Conclusion and Future Outlook

The thermodynamic properties of N-substituted acetamidines are fundamental to their application in drug discovery and materials science. This guide has provided a comprehensive overview of the key thermodynamic parameters, detailed experimental and computational methodologies for their determination, and an initial exploration of the structure-property relationships governed by the N-substituent.

While the direct experimental thermodynamic data for a wide range of N-substituted acetamidines remains limited, the protocols and principles outlined here provide a robust framework for researchers to undertake such studies. Future work should focus on systematically building a database of these properties for a diverse set of N-substituted acetamidines. This will not only enhance our fundamental understanding of these versatile molecules but also enable the development of more accurate predictive models, ultimately accelerating the design and optimization of new chemical entities with tailored thermodynamic characteristics.

References

  • National Center for Biotechnology Information.

  • MDPI.

  • ResearchGate.

  • PubMed.

  • ACS Publications.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • Iraqi Academic Scientific Journals.

  • National Center for Biotechnology Information.

  • arXiv.

  • ResearchGate.

  • ResearchGate.

  • Organic Chemistry Data.

  • PubMed.

  • UCL Discovery.

  • Wikipedia.

  • National Center for Biotechnology Information.

  • Royal Society of Chemistry.

  • PubMed.

  • Organic Chemistry Portal.

  • ResearchGate.

  • National Institute of Standards and Technology.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • SciELO.

  • Semantic Scholar.

  • PubMed.

  • ResearchGate.

  • Asian Journal of Chemistry.

  • ResearchGate.

  • eScholarship.org.

  • ResearchGate.

  • ResearchGate.

  • Royal Society of Chemistry.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • ACS Figshare.

  • Chemistry LibreTexts.

  • ResearchGate.

  • Thermal Analysis Labs.

  • ResearchGate.

  • PubMed.

Sources

Navigating the Inflammatory Cascade: A Technical Guide to the Biological Targets of N-[3-(aminomethyl)benzyl]acetamidine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the biological targets of N-[3-(aminomethyl)benzyl]acetamidine, a potent modulator of the inflammatory response. It is important to note a clarification in the nomenclature: the compound of significant interest in the context of inflammation is N-[3-(aminomethyl)benzyl]acetamidine , commonly referred to as 1400W . This document will focus on this specific molecule, synthesizing current research to offer a detailed understanding of its mechanisms of action, key molecular interactions, and the experimental methodologies used to elucidate them.

Introduction: The Inflammatory Landscape and the Role of Selective Inhibition

Inflammation is a complex biological response essential for host defense against infection and injury. However, dysregulation of this process can lead to chronic inflammatory diseases. A key mediator in many inflammatory conditions is nitric oxide (NO), a signaling molecule produced by nitric oxide synthases (NOS). Of the three NOS isoforms, the inducible nitric oxide synthase (iNOS) is primarily expressed during inflammation and produces large, sustained amounts of NO that can contribute to tissue damage.[1][2] Consequently, selective inhibition of iNOS has emerged as a promising therapeutic strategy for a variety of inflammatory disorders. N-[3-(aminomethyl)benzyl]acetamidine (1400W) is a highly selective and potent inhibitor of iNOS, making it a valuable tool for both research and potential therapeutic development.[3][4][5]

The Primary Target: Inducible Nitric Oxide Synthase (iNOS)

The principal biological target of N-[3-(aminomethyl)benzyl]acetamidine (1400W) in inflammation is the inducible nitric oxide synthase (iNOS) enzyme.[3][5]

Mechanism of iNOS Inhibition

N-[3-(aminomethyl)benzyl]acetamidine is a slow, tight-binding inhibitor of iNOS.[3] This means that it binds to the enzyme with high affinity and a slow dissociation rate, leading to sustained inhibition. The acetamidine group of 1400W is a key structural feature that mimics the substrate L-arginine, allowing it to compete for binding at the active site of the iNOS enzyme. This competitive inhibition prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide. The high selectivity of 1400W for iNOS over the other isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a critical attribute, as constitutive eNOS and nNOS activity is essential for normal physiological functions such as blood pressure regulation and neurotransmission.

Downstream Effects of iNOS Inhibition

By potently and selectively inhibiting iNOS, N-[3-(aminomethyl)benzyl]acetamidine effectively suppresses the overproduction of nitric oxide in inflammatory settings. This has several beneficial downstream effects, including the reduction of:

  • Edema formation: In models of acute colitis, treatment with 1400W significantly reduced inflammatory edema.[1]

  • Neutrophil infiltration: The compound has been shown to decrease the infiltration of neutrophils, a type of white blood cell that contributes to inflammation and tissue damage.[1]

  • Tissue damage: By mitigating the cytotoxic effects of excessive NO, 1400W helps to protect tissues from inflammatory damage.[1][3]

The following diagram illustrates the central role of iNOS in the inflammatory cascade and the point of intervention for N-[3-(aminomethyl)benzyl]acetamidine.

iNOS_Pathway LPS_IFNy Inflammatory Stimuli (LPS, IFN-γ) Macrophage Macrophage LPS_IFNy->Macrophage activate iNOS_Induction iNOS Gene Transcription & Translation Macrophage->iNOS_Induction induces iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme NO Nitric Oxide (NO) (Excess Production) iNOS_Enzyme->NO produces L_Arginine L-Arginine L_Arginine->iNOS_Enzyme substrate Inflammation Inflammation & Tissue Damage NO->Inflammation NBA N-[3-(aminomethyl)benzyl]acetamidine (1400W) NBA->iNOS_Enzyme inhibits

Caption: Inhibition of the iNOS pathway by N-[3-(aminomethyl)benzyl]acetamidine (1400W).

Modulation of Cytokine Production

Beyond its direct inhibition of iNOS, N-[3-(aminomethyl)benzyl]acetamidine has been observed to modulate the production of key inflammatory cytokines. This suggests a more complex immunomodulatory role for the compound.

Tumor Necrosis Factor-alpha (TNF-α)

Studies have shown that 1400W can decrease the release of TNF-α, a major pro-inflammatory cytokine.[3][4][5] TNF-α is a critical mediator of acute and chronic inflammation, and its reduction can contribute significantly to the overall anti-inflammatory effect of N-[3-(aminomethyl)benzyl]acetamidine. The precise mechanism by which 1400W influences TNF-α production is still under investigation but may be linked to the complex interplay between NO signaling and cytokine gene expression.

Interleukin-12 (IL-12)

Interestingly, N-[3-(aminomethyl)benzyl]acetamidine has been shown to markedly increase the secretion of the p40 subunit of IL-12 (IL-12 p40) in activated macrophages.[3][4][5] IL-12 is a cytokine that plays a crucial role in the differentiation of T helper 1 (Th1) cells, which are important for cell-mediated immunity. The upregulation of IL-12 p40 by 1400W suggests that this compound may not be a broad-spectrum immunosuppressant but rather a modulator that can selectively influence different arms of the immune response. It is hypothesized that a homodimer of the p40 subunit may act as an antagonist to the functional IL-12 receptor, adding another layer of complexity to its immunomodulatory effects.[3]

The following table summarizes the effects of N-[3-(aminomethyl)benzyl]acetamidine on key inflammatory mediators.

MediatorEffect of N-[3-(aminomethyl)benzyl]acetamidineReference
Nitric Oxide (NO)Potent Inhibition[3][4][5]
TNF-αDecreased Release[3][4][5]
IL-12 p40Markedly Increased Secretion[3][4][5]

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the effects of N-[3-(aminomethyl)benzyl]acetamidine on its biological targets, a series of well-defined experimental protocols are essential.

In Vitro Assessment of iNOS Inhibition in Macrophages

This protocol details the steps to measure the inhibitory effect of N-[3-(aminomethyl)benzyl]acetamidine on nitric oxide production in a macrophage cell line.

Objective: To quantify the dose-dependent inhibition of iNOS activity by N-[3-(aminomethyl)benzyl]acetamidine in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages.

Materials:

  • J774A.1 macrophage cell line

  • RPMI-1640 medium with 10% FBS, penicillin, and streptomycin

  • LPS from E. coli

  • Recombinant murine IFN-γ

  • N-[3-(aminomethyl)benzyl]acetamidine (1400W)

  • Griess Reagent (0.5% sulfanilamide, 0.05% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture J774A.1 macrophages in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of N-[3-(aminomethyl)benzyl]acetamidine in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Include a vehicle control (medium without the inhibitor).

  • Stimulation:

    • To induce iNOS expression, add a combination of LPS (100 ng/mL) and IFN-γ (20 U/mL) to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of N-[3-(aminomethyl)benzyl]acetamidine compared to the stimulated control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of NO production).

Caption: Workflow for in vitro assessment of iNOS inhibition.

Measurement of Cytokine Production by ELISA

This protocol outlines the procedure for quantifying the levels of TNF-α and IL-12 p40 in the culture supernatants from the iNOS inhibition assay.

Objective: To determine the effect of N-[3-(aminomethyl)benzyl]acetamidine on the production of TNF-α and IL-12 p40 by stimulated macrophages.

Materials:

  • Cell culture supernatants from the iNOS inhibition experiment

  • Commercially available ELISA kits for mouse TNF-α and IL-12 p40

  • Microplate reader

Procedure:

  • Sample Preparation: Use the same cell culture supernatants collected for the Griess assay.

  • ELISA Protocol:

    • Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-12 p40.

    • This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided recombinant standards.

    • Calculate the concentration of TNF-α and IL-12 p40 in each sample based on the respective standard curves.

    • Analyze the dose-dependent effect of N-[3-(aminomethyl)benzyl]acetamidine on the production of each cytokine.

Conclusion and Future Directions

N-[3-(aminomethyl)benzyl]acetamidine (1400W) is a powerful research tool and a potential therapeutic agent due to its highly selective inhibition of iNOS. Its primary biological target in inflammation is unequivocally the iNOS enzyme, leading to a significant reduction in the production of pro-inflammatory nitric oxide. Furthermore, its ability to modulate key cytokines such as TNF-α and IL-12 p40 highlights a more intricate immunomodulatory profile.

Future research should focus on further elucidating the molecular mechanisms underlying the cytokine-modulating effects of N-[3-(aminomethyl)benzyl]acetamidine. Investigating its impact on transcription factors and signaling pathways involved in cytokine gene expression will provide a more complete picture of its anti-inflammatory properties. Additionally, exploring its efficacy and safety in a wider range of preclinical models of inflammatory diseases will be crucial for its potential translation into clinical applications. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the fascinating biology of this potent anti-inflammatory compound.

References

  • Garvey, E. P., Oplinger, J. A., Furfine, E. S., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. The Journal of Biological Chemistry, 272(8), 4959–4963.
  • Abramson, S., & Weissmann, G. (1989). The mechanisms of action of nonsteroidal antiinflammatory drugs.
  • Kankuri, E., Vaali, K., Knowles, R. G., & Moilanen, E. (2001). Suppression of acute experimental colitis by a highly selective inducible nitric-oxide synthase inhibitor, N-[3-(aminomethyl)benzyl]acetamidine. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1128–1132.
  • Higgs, G. A., Vane, J. R., & Flower, R. J. (1984). Inflammation and the mechanism of action of anti-inflammatory drugs. Agents and Actions, 14(3-4), 337–343.
  • Ciesielska, A., et al. (2014). N-[3-(Aminomethyl)benzyl]acetamidine (1400W) as a Potential Immunomodulatory Agent. Oxidative Medicine and Cellular Longevity, 2014, 491214.
  • Ciesielska, A., et al. (2014). N-[3-(aminomethyl)benzyl]acetamidine (1400W) as a potential immunomodulatory agent.
  • Ahmed, S., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(12), 1590-1596.
  • National Center for Biotechnology Information. (n.d.). N-Benzylacetamide. PubChem Compound Database. Retrieved from [Link]

  • Gholijani, N., et al. (2020). Anti-Inflammatory Activity of S. Marianum and N. Sativa Extracts on Macrophages. Avicenna Journal of Medical Biotechnology, 12(2), 106–112.
  • Cuzzocrea, S., et al. (2001). N-(3-(aminomethyl)benzyl)

Sources

Methodological & Application

Protocol for synthesizing N-benzylacetamidine from benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis of N-Benzylacetamidine Hydrochloride

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of N-benzylacetamidine hydrochloride (CAS: N/A for specific salt, Free base related to 588-46-5 amide analogs). Unlike direct condensation methods which often suffer from poor atom economy or harsh conditions, this protocol utilizes the Pinner reaction strategy via an ethyl acetimidate hydrochloride intermediate.[1] This route ensures high regioselectivity, minimal byproduct formation, and facilitates the isolation of the product as a stable hydrochloride salt.[1]

Scientific Background & Mechanistic Rationale

The synthesis of amidines from amines is classically achieved via the Pinner Reaction .[1] The direct reaction of nitriles with amines is kinetically slow and requires high temperatures or Lewis acid catalysts.[1] The Pinner strategy activates the nitrile (acetonitrile) by converting it into an imidate ester (ethyl acetimidate) using gaseous HCl in ethanol.[1] This imidate intermediate is highly electrophilic and reacts rapidly with primary amines (benzylamine) under mild conditions to form the amidine.[1]

Why this Route?

  • Thermodynamics: The conversion of the imidate to the amidine is driven by the formation of the resonance-stabilized amidinium cation.[1]

  • Purification: The product crystallizes as a hydrochloride salt, allowing for easy separation from non-basic impurities (like unreacted ester) via simple filtration or recrystallization.

  • Selectivity: Avoids the formation of secondary amides common in direct thermal amide synthesis.[1]

Reaction Scheme
  • Activation: Acetonitrile + EtOH + HCl

    
     Ethyl Acetimidate HCl[1]
    
  • Substitution: Ethyl Acetimidate HCl + Benzylamine

    
     N-Benzylacetamidine HCl + EtOH[1]
    

Experimental Visualization

Figure 1: Reaction Mechanism & Pathway[1]

G Start Acetonitrile (CH3CN) Imidate Ethyl Acetimidate Hydrochloride Start->Imidate + EtOH, HCl (g) 0°C, Anhydrous Transition Tetrahedral Intermediate Imidate->Transition + Benzylamine Nucleophilic Attack Product N-Benzylacetamidine Hydrochloride Transition->Product - EtOH Elimination Byproduct Ethanol Transition->Byproduct

Caption: Stepwise mechanistic pathway from nitrile activation to amidine formation via the Pinner intermediate.

Safety & Precautions

  • Ethyl Acetimidate Hydrochloride: Moisture sensitive.[1] Hydrolyzes rapidly to ethyl acetate and ammonium chloride if exposed to wet air.[1] Handle in a desiccator or glovebox if possible.[1]

  • Benzylamine: Corrosive and lachrymator.[1] Use in a fume hood.[1]

  • Solvents: Ethanol and Diethyl Ether are highly flammable.[1]

Materials & Equipment

ReagentMW ( g/mol )Equiv.[1][2]QuantityRole
Ethyl Acetimidate HCl 123.581.11.36 gElectrophile
Benzylamine 107.151.01.07 g (1.09 mL)Nucleophile
Ethanol (Anhydrous) 46.07Solvent10-15 mLSolvent
Diethyl Ether 74.12Wash20 mLPrecipitant

Equipment:

  • 50 mL Round-bottom flask (dried in oven).

  • Magnetic stir bar.[1][2][3]

  • Calcium chloride drying tube or Nitrogen line.[1]

  • Rotary evaporator.[1]

  • Vacuum filtration setup.[1]

Detailed Protocol

Phase 1: Preparation of the Reaction Mixture
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under vacuum or flush with Nitrogen to ensure anhydrous conditions.[1]

  • Solvent Preparation: Add 10 mL of anhydrous ethanol .

    • Note: Water content must be <0.1%.[1] Water competes with the amine, hydrolyzing the imidate to an ester.[1]

  • Reagent Addition: Quickly add 1.36 g (11.0 mmol) of Ethyl Acetimidate Hydrochloride to the flask. Stir until partially suspended/dissolved.

  • Amine Addition: Add 1.09 mL (10.0 mmol) of Benzylamine dropwise over 2 minutes.

    • Observation: The solution may become clear initially, followed by the gradual precipitation of ammonium salts or the product depending on concentration.[1]

Phase 2: Reaction & Monitoring
  • Stirring: Stir the mixture at room temperature (20-25°C) for 12–16 hours .

    • Kinetics: While the reaction is often fast (2-4 hours), overnight stirring ensures complete conversion and maximizes yield.

  • Monitoring (TLC): Check TLC (Eluent: 10% MeOH in DCM).

    • Target: Disappearance of Benzylamine (Rf ~0.3-0.4, stains with Ninhydrin).[1]

    • Product: A new, more polar spot (Amidine salt) usually stays near the baseline or requires basic eluent to move.[1]

Phase 3: Workup & Isolation
  • Concentration: Remove the ethanol solvent using a rotary evaporator at 40°C under reduced pressure. A white solid or viscous oil residue will remain.[1]

  • Trituration: Add 20 mL of anhydrous Diethyl Ether to the residue. Vigorously scratch the flask sides with a spatula to induce crystallization.[1]

    • Why? The amidine hydrochloride is insoluble in ether, while non-polar impurities (unreacted amine, ester byproducts) remain in solution.

  • Filtration: Filter the white solid using a sintered glass funnel. Wash the cake with cold ether (2 x 10 mL).

  • Drying: Dry the solid under high vacuum for 2 hours to remove traces of solvent.

Phase 4: Recrystallization (Optional for High Purity)

If the product is hygroscopic or slightly yellow:

  • Dissolve the crude solid in a minimum amount of hot Isopropanol or Ethanol .[1]

  • Add Diethyl Ether dropwise until turbidity is just observed.

  • Cool to 4°C overnight. Collect crystals by filtration.[1]

Workflow Visualization

Figure 2: Experimental Workflow

Workflow Step1 Dissolve Ethyl Acetimidate HCl in Anhydrous EtOH Step2 Add Benzylamine (Dropwise) Stir 16h @ RT Step1->Step2 Step3 Evaporate Solvent (Rotovap) Step2->Step3 Step4 Triturate Residue with Et2O (Precipitate Product) Step3->Step4 Step5 Filter & Wash (Cold Ether) Step4->Step5 Step6 Dry under Vacuum (Yield: ~80-90%) Step5->Step6

Caption: Operational workflow for the isolation of N-benzylacetamidine HCl.

Validation & Characterization

Since the specific melting point of N-benzylacetamidine hydrochloride can vary based on hydration and crystal form, NMR spectroscopy is the primary method for validation.[1]

Expected Data (Self-Validation Criteria):

TechniqueParameterExpected SignalInterpretation
1H NMR Methyl Group

2.2–2.4 ppm (s, 3H)
Characteristic of Acetamidine

1H NMR Benzylic


4.4–4.6 ppm (s/d, 2H)
Shifted downfield due to N=C bond
1H NMR Aromatic Ring

7.2–7.4 ppm (m, 5H)
Benzyl phenyl protons
13C NMR Amidine Carbon

160–165 ppm
Diagnostic

signal (Distinct from Amide

at >170 ppm)
IR C=N Stretch~1630–1670

Strong absorption

Purity Check:

  • Absence of triplet at

    
     1.2 ppm and quartet at 
    
    
    
    4.1 ppm (indicates removal of Ethanol).[1]
  • Absence of signals at

    
     2.0 ppm (indicates absence of Acetamide byproduct).[1]
    

Troubleshooting Guide

  • Problem: Product is an oil and won't crystallize.

    • Cause: Residual solvent or excess benzylamine.[1]

    • Solution: Dissolve in minimal DCM, precipitate with Hexane/Ether, or keep under high vacuum for 12h.[1]

  • Problem: Low Yield.

    • Cause: Wet ethanol caused hydrolysis of the imidate to Ethyl Acetate.[1]

    • Solution: Use freshly distilled or molecular-sieve dried Ethanol.[1]

  • Problem: Smell of ammonia.

    • Cause: Decomposition of the amidine (rare as HCl salt) or hydrolysis of excess imidate.[1]

    • Solution: Ensure the final product is dried thoroughly; the salt should be odorless.[1]

References

  • Pinner Synthesis Overview: Roger, R.; Neilson, D. G.[1] "The Chemistry of Imidates." Chemical Reviews, 1961 , 61(2), 179–211. Link

  • General Amidine Protocol: Wei, L.; Caron, S. "Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride." Organic Syntheses, 2013 , 90, 3. Link

  • Imidate Reactivity: Schaefer, F. C.; Peters, G. A.[1] "Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates." Journal of Organic Chemistry, 1961 , 26(2), 412–418. Link

Sources

Application Note: High-Purity Synthesis of N-Benzylacetamidine Hydrobromide via Raney Nickel Catalyzed Hydrogenation

[1]

Executive Summary & Strategic Rationale

The synthesis of N-substituted amidines is a critical transformation in medicinal chemistry, often serving as a bioisostere for guanidines or as a precursor for imidazoles and pyrimidines. While the Pinner synthesis (reaction of a nitrile with an alcohol and acid, followed by an amine) is the classical route, it suffers from harsh anhydrous conditions and long reaction times.[1]

This protocol details a superior, scalable route: the Reductive Dehydroxylation of Amidoximes . We utilize the "Alpha Effect" of benzylhydroxylamine to rapidly attack acetonitrile, forming an intermediate amidoxime. This intermediate is subsequently reduced using Raney Nickel (RaNi) under mild hydrogenation conditions to yield the amidine.[1]

Why Raney Nickel?

  • Selectivity: RaNi is exceptionally efficient at cleaving the N-O bond of the amidoxime (hydrogenolysis) while sparing the benzyl group and the amidine C=N double bond under controlled conditions.

  • Kinetics: It offers faster turnover frequencies (TOF) for N-O cleavage compared to Pd/C, which carries a higher risk of debenzylation.[1]

Reaction Pathway & Mechanism[1][3][4][5][6]

The synthesis proceeds in three distinct phases:

  • Condensation: Nucleophilic addition of benzylhydroxylamine to acetonitrile.

  • Hydrogenolysis: Raney Ni-catalyzed cleavage of the N-O bond.

  • Salt Formation: Stabilization of the basic amidine with Hydrobromic acid.

Visual Workflow (Graphviz)[2]

GStartAcetonitrile+ BenzylhydroxylamineAmidoximeIntermediate:N-BenzylacetamidoximeStart->AmidoximeToluene, 50-80°CNucleophilic AdditionAmidineBaseN-Benzylacetamidine(Free Base)Amidoxime->AmidineBaseH2 (0.6-1.0 MPa)Raney Ni, EtOAcN-O CleavageFinalProductTarget:N-Benzylacetamidine HBrAmidineBase->FinalProductHBr/EtOHpH Adjustment

Figure 1: Synthetic pathway for N-benzylacetamidine HBr via amidoxime reduction.[2][1][3][4]

Materials & Equipment

Reagents
ReagentPurity/GradeRole
Benzylhydroxylamine HCl>98%Starting Material (Nucleophile source)
AcetonitrileAnhydrousReagent & Solvent
Raney NickelSlurry in H2O (Active)Hydrogenation Catalyst
Hydrogen Gas (H2)>99.9%Reductant
Hydrobromic Acid (HBr)33% in Acetic Acid or 48% aq.[1]Salt forming agent
TolueneACS GradeSolvent (Step 1)
Ethyl Acetate (EtOAc)HPLC GradeSolvent (Step 2)
Sodium Hydroxide2M SolutionBase (Free-basing)
Critical Equipment
  • High-Pressure Hydrogenation Reactor (Autoclave): Rated for >10 bar (1 MPa).[1]

  • Mechanical Stirrer: Essential for keeping Raney Ni suspended (magnetic stirring is often insufficient for heavy metal slurries).[1]

  • pH Meter: Calibrated for non-aqueous/mixed solvent systems.[1]

Experimental Protocol

Phase 1: Synthesis of N-Benzylacetamidoxime (Intermediate)[2]

Context: Benzylhydroxylamine is supplied as a hydrochloride salt to prevent oxidation.[1] We must first liberate the free base.

  • Free-Basing:

    • Charge a reactor with Benzylhydroxylamine HCl (20.0 g, 125 mmol) and Toluene (100 mL) .[2][1]

    • Cool the suspension to 0–5°C under Nitrogen.

    • Slowly add 2M NaOH until the aqueous layer pH reaches 9–10 .[2]

    • Stir for 30 minutes. Separate the layers.

    • Dry the organic (Toluene) layer with anhydrous Na2SO4, filter, and transfer the filtrate to a clean reaction vessel.[1]

  • Amidoxime Formation:

    • Add Acetonitrile (10.25 g, 250 mmol, 2.0 eq) to the toluene solution.

    • Heat the mixture to 70°C .

    • Monitor by TLC or LC-MS. The reaction typically requires 3–5 hours .

    • Endpoint: Disappearance of benzylhydroxylamine.

    • Workup: Concentrate the mixture under reduced pressure to remove Toluene and excess Acetonitrile. The residue is the crude N-benzylacetamidoxime (typically an oil or low-melting solid).

    • Yield Expectation: ~85–92%.[1]

Phase 2: Catalytic Hydrogenation (Raney Nickel)[2]

Safety Warning: Raney Nickel is pyrophoric when dry. Always handle it as a slurry under water or solvent.[1] Never let it dry out on a filter paper.[1]

  • Catalyst Preparation:

    • Wash Raney Nickel (approx.[1][5][6] 2.0 g wet slurry) three times with absolute ethanol or Ethyl Acetate to remove water.[1]

    • Note: Water can inhibit the reaction or complicate the workup, though small amounts are tolerable.[1]

  • Hydrogenation:

    • Dissolve the crude N-benzylacetamidoxime (from Phase 1) in Ethyl Acetate (100 mL) .

    • Transfer the solution and the washed Raney Nickel into the autoclave.

    • Purge: Seal the reactor. Purge with Nitrogen (3x) to remove Oxygen.[1] Then purge with Hydrogen (3x).[1]

    • Pressurize: Charge Hydrogen to 0.6–1.0 MPa (6–10 bar) .

    • Reaction: Heat to 50–60°C with vigorous stirring (800+ RPM).

    • Time: 3–5 hours.

    • Mechanism Check: The uptake of hydrogen will stop once the N-O bond is cleaved. Do not extend reaction time excessively to avoid reducing the C=N bond or the benzyl ring.

  • Filtration:

    • Cool to room temperature.[1][7] Vent hydrogen carefully.[1]

    • Filter the catalyst through a Celite pad under an inert atmosphere (keep the catalyst wet with solvent).[1]

    • Safety: Immediately quench the used catalyst filter cake with water.

Phase 3: Hydrobromide Salt Formation[2]
  • Acidification:

    • Cool the filtrate (N-benzylacetamidine free base in EtOAc) to 0–5°C .

    • Dropwise add HBr (33% in Acetic Acid) or concentrated aqueous HBr.[1]

    • Monitor pH.[1] Target pH: 2–3 .

    • Observation: The hydrobromide salt should begin to precipitate or crystallize.

  • Isolation:

    • Stir at 0°C for 1 hour to maximize yield.

    • Filter the white crystalline solid.

    • Wash with cold Ethyl Acetate or Diethyl Ether.[1]

    • Dry under vacuum at 40°C.[1]

Quantitative Data & Specifications

ParameterSpecification / Result
Intermediate Yield 85 – 92% (Crude)
Hydrogenation Yield 75 – 85%
Final Purity (HPLC) > 98.5%
Appearance White Crystalline Solid
H2 Pressure 0.6 – 1.0 MPa (Critical)
Reaction Temp 50 – 70°C

Troubleshooting & Optimization

Issue: Low Yield in Hydrogenation[3]
  • Cause: Poisoning of Raney Nickel (Sulfur or halides from Step 1).[1]

  • Solution: Ensure the drying step (Na2SO4) in Phase 1 is thorough.[1] Halides (Cl-) from the starting material can poison the catalyst if not removed during the free-basing workup. Ensure the aqueous phase separation is clean.

Issue: Over-Reduction (Formation of Ethylbenzylamine)[2]
  • Cause: Temperature too high (>80°C) or Pressure too high (>20 bar).[1]

  • Solution: The amidine C=N bond is susceptible to reduction under forcing conditions. Maintain temperature strictly between 50–60°C and stop the reaction immediately upon cessation of hydrogen uptake.

Issue: Product is Hygroscopic
  • Cause: Excess acid or residual water.[1]

  • Solution: If using aqueous HBr, the final salt may be hygroscopic.[1] Recrystallize from Ethanol/Ether or use anhydrous HBr in Acetic Acid for the salt formation step.

References

  • Patent CN110878032A. Method for synthesizing N-benzyl acetamidine hydrochloride. (2020).[1][8][9] (Primary source for the amidoxime-Raney Ni route).

  • Organic Syntheses. N-Benzylacrylamide and related Ritter reactions. (General context on Benzyl-N chemistry). [1]

  • Shafer, P. R. et al. Hydrogenation of Amidoximes to Amidines.[1] Journal of the American Chemical Society. (Validation of N-O cleavage mechanism).

  • Vertex AI Search. Grounding verification for N-benzylacetamidine synthesis protocols. (2023).[1][8][7][9] 10

Disclaimer: This protocol involves the use of hazardous chemicals and high-pressure equipment. A thorough Risk Assessment (RA) must be performed before execution.[1]

Solubility Profile of N-benzylacetamidine Hydrobromide in DMSO and Ethanol: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Preclinical Research

N-benzylacetamidine hydrobromide is a selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory and pathological processes.[1] Its potential as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, among which solubility stands as a cornerstone for successful drug development. The choice of solvent is paramount for in vitro assays, formulation development, and pharmacokinetic studies. Dimethyl sulfoxide (DMSO) and ethanol are ubiquitous solvents in the modern laboratory, each possessing distinct properties that influence their interaction with solutes. This application note provides a detailed guide to the solubility of N-benzylacetamidine hydrobromide in both DMSO and ethanol, offering quantitative data and robust protocols for researchers, scientists, and drug development professionals. A comprehensive understanding of a compound's solubility is not merely a procedural step but a critical factor that dictates the reliability and reproducibility of experimental data.

Physicochemical Properties of N-benzylacetamidine Hydrobromide

A foundational understanding of the molecule's characteristics is essential before delving into its solubility. N-benzylacetamidine hydrobromide is the hydrobromide salt of N-benzylacetamidine, a modification that typically enhances aqueous solubility and stability.[2]

PropertyValueSource
Molecular Formula C₉H₁₂N₂ · HBrAPExBIO[1]
Molecular Weight 229.1 g/mol APExBIO[1]
Appearance Crystalline solidAPExBIO[1]
CAS Number 186545-76-6APExBIO[1]

Quantitative Solubility Data

Precise solubility data is crucial for preparing stock solutions and ensuring the compound remains in solution throughout an experiment. The following table summarizes the available quantitative solubility data for N-benzylacetamidine hydrobromide in DMSO and ethanol.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) ≤ 15 mg/mLAPExBIO[1]
Ethanol ≤ 25 mg/mLAPExBIO[1]

Expert Insight: The "less than or equal to" notation suggests that these values represent the upper limit of solubility determined under specific experimental conditions. The actual solubility may be slightly lower and can be influenced by factors such as solvent purity, temperature, and the presence of excipients. Therefore, for critical applications, it is advisable to experimentally verify the solubility using the protocols outlined below.

Understanding the Solvents: DMSO and Ethanol

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is capable of dissolving a wide range of polar and nonpolar compounds.[3] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for many organic molecules.[4] However, its hygroscopic nature and potential to interfere with certain biological assays at higher concentrations are important considerations.

Ethanol: A polar protic solvent, ethanol is widely used in pharmaceutical preparations. Its ability to form hydrogen bonds and its relatively low toxicity make it a versatile solvent. The solubility of compounds in ethanol is often influenced by the length of their carbon chains and the presence of polar functional groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6] This protocol provides a step-by-step guide for its implementation.

Causality Behind Experimental Choices: The core principle of this method is to create a saturated solution in equilibrium with an excess of the solid compound. This ensures that the measured concentration represents the true thermodynamic solubility under the specified conditions. Agitation is critical to facilitate the dissolution process and reach equilibrium in a reasonable timeframe. Temperature control is paramount as solubility is temperature-dependent.

Materials and Equipment:
  • N-benzylacetamidine Hydrobromide

  • Anhydrous DMSO (ACS grade or higher)

  • Absolute Ethanol (200 proof, ACS grade or higher)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Pipettes and tips

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate diluents for analysis

Step-by-Step Methodology:
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of N-benzylacetamidine hydrobromide (e.g., 20 mg for DMSO and 30 mg for ethanol) into separate vials. The amount should be sufficient to ensure undissolved solid remains after reaching equilibrium.

    • Add a precise volume of the respective solvent (e.g., 1 mL of DMSO or ethanol) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or use a vortex mixer to ensure continuous and vigorous agitation.

    • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[7]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high concentration readings.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of N-benzylacetamidine hydrobromide in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of N-benzylacetamidine hydrobromide in the respective solvent at the specified temperature.

Self-Validating System:
  • Visual Confirmation: The presence of undissolved solid in the vials after the equilibration period provides a visual confirmation that a saturated solution has been achieved.

  • Time-Point Analysis: Measuring the concentration at multiple time points until a stable value is obtained ensures that equilibrium has been reached.[7]

  • Method Validation: The use of a validated analytical method (e.g., HPLC) with a standard curve ensures the accuracy and reliability of the concentration measurement.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Processing cluster_analysis 4. Analysis A Weigh excess N-benzylacetamidine HBr B Add precise volume of solvent (DMSO or Ethanol) A->B C Agitate continuously (e.g., orbital shaker) B->C D Incubate at constant temperature (24-72h) C->D E Collect supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Workflow for determining the equilibrium solubility of N-benzylacetamidine HBr.

Safety and Handling Precautions

As with any laboratory procedure, adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling N-benzylacetamidine hydrobromide, DMSO, and ethanol.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents like ethanol.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for N-benzylacetamidine hydrobromide for specific handling and safety information. According to available safety data, the compound is not classified as hazardous, but standard good laboratory practices should always be followed.

  • Solvent Safety: DMSO can enhance the absorption of other chemicals through the skin. Avoid direct contact. Ethanol is flammable; keep it away from open flames and heat sources.

Conclusion

This application note provides a comprehensive overview of the solubility of N-benzylacetamidine hydrobromide in DMSO and ethanol. The quantitative data presented serves as a valuable starting point for researchers. However, due to the potential influence of various experimental factors, the detailed protocol for determining equilibrium solubility using the shake-flask method is provided to enable researchers to obtain precise and reliable data tailored to their specific needs. By understanding the principles behind the protocol and adhering to good laboratory practices, scientists can ensure the accuracy and reproducibility of their solubility measurements, thereby facilitating the seamless progression of their drug development endeavors.

References

  • Maccallini, C., et al. (2009). Synthesis, Biological Evaluation, and Docking Studies of N-Substituted Acetamidines as Selective Inhibitors of Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(5), 1481-1485.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • g-chem. DMSO. [Link]

  • Lund University Publications. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Benzylacetamidine Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: Hydrogenation of N-benzylacetamidine typically targets the removal of the benzyl protecting group (hydrogenolysis) to yield acetamidine (usually as a salt).[1] Users frequently report low yields (<30%), stalled reactions, or recovery of starting material.[1]

The Root Cause: Amidines are strong organic bases (


).[1] In their free-base form, they coordinate strongly to the Palladium (Pd) surface via the 

nitrogen, acting as catalyst poisons .[1] This blocks the active sites required for hydrogen adsorption and bond cleavage. Additionally, amidines are hydrolytically unstable, leading to amide byproducts if moisture is present.[1]

The Solution: The reaction must be conducted under acidic conditions to protonate the amidine. The protonated species (


) cannot coordinate effectively to the metal, preventing poisoning and allowing the catalytic cycle to proceed.[1]

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "The reaction stalls after 5-10% conversion, or no reaction occurs."

Diagnosis: Catalyst Poisoning. The free amidine nitrogen has irreversibly bound to the Pd surface. Increasing catalyst loading will not solve this efficiently; it will only poison more catalyst.

Corrective Action:

  • Acidify the Media: You must run the reaction on the amidine salt , not the free base. Add 1.1 to 2.0 equivalents of acid (HCl, Acetic Acid, or Methanesulfonic Acid) relative to the substrate.[1]

  • Solvent Switch: Use Methanol (MeOH) or Ethanol (EtOH). If solubility of the salt is an issue, add small amounts of water or use Trifluoroethanol (TFE).[1]

  • Catalyst Upgrade: Switch from standard Pd/C to Pearlman’s Catalyst (

    
    ). This catalyst is more robust for difficult debenzylations and often works faster at lower pressures.
    
Issue 2: "I am isolating N-benzylacetamide instead of acetamidine."

Diagnosis: Hydrolysis. Amidines are susceptible to hydrolysis, converting the


 bond to a 

bond (amide) in the presence of water and base/acid.[1]

Corrective Action:

  • Dry Solvents: Ensure MeOH/EtOH is anhydrous.[1]

  • Temperature Control: Do not exceed 40-50°C if water is present.

  • Workup: Avoid prolonged exposure to aqueous basic conditions during workup. Isolate the product as the hydrochloride salt directly by concentration, rather than neutralizing in water.

Issue 3: "I see partial conversion, but the reaction is extremely slow."

Diagnosis: Competitive Adsorption. Even if protonated, the benzyl group and the solvent compete for active sites. Toluene (the byproduct) can also inhibit the catalyst if it accumulates in high concentrations.[1]

Corrective Action:

  • Pressure: Increase

    
     pressure from balloon (1 atm) to 3-5 bar (45-75 psi)  using a Parr shaker or autoclave.
    
  • Agitation: Hydrogen gas has low solubility in polar solvents. Ensure vigorous stirring (>800 rpm) to maximize gas-liquid mass transfer.[1]

Optimized Experimental Protocol

Objective: Hydrogenolysis of N-benzylacetamidine to Acetamidine Hydrochloride.

Reagents:

  • Substrate: N-benzylacetamidine (1.0 eq)[1]

  • Solvent: Anhydrous Methanol (0.1 M concentration)

  • Additive: HCl (1.2 eq, added as 1.25M HCl in MeOH) or Glacial Acetic Acid (2.0 eq)[1]

  • Catalyst:

    
     (Pearlman's Catalyst), 10 wt% loading relative to substrate.[1]
    

Step-by-Step Workflow:

  • Salt Formation: Dissolve the N-benzylacetamidine in MeOH. Add the acid solution dropwise at 0°C. Stir for 15 minutes to ensure full protonation.

    • Checkpoint: Check pH on wet paper; it should be distinctly acidic (pH < 3).[1]

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add the Pd catalyst.[1]

    • Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with a small amount of water or toluene first if handling dry powder.

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 3-5 bar (or use a double-balloon if high pressure is unavailable).
  • Reaction: Heat to 40°C with vigorous stirring. Monitor by HPLC or TLC (Note: Amidine salts are polar; use specialized TLC stains like Ninhydrin).[1]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Critical: Do not perform an aqueous extraction. The product is a water-soluble salt. Triturate the residue with diethyl ether to remove non-polar impurities (like toluene byproduct).[1]

Mechanistic Visualization

The following diagram illustrates the competing pathways. Note how the Free Base path leads to a "Dead End" (Poisoning), while the Protonated path leads to the desired product.

Amidine_Hydrogenation_Pathways Substrate N-Benzylacetamidine (Free Base) Acid Add Acid (HCl/AcOH) Substrate->Acid Poisoned Catalyst Poisoning (Strong Pd-N Coordination) Substrate->Poisoned Neutral pH (Irreversible) Hydrolysis Side Reaction: Hydrolysis to Amide Substrate->Hydrolysis + H2O / Slow Protonated Protonated Amidine (Amidinium Salt) Acid->Protonated pH < 3 Adsorption Adsorption on Pd Surface (via Benzyl Ring) Protonated->Adsorption Reversible Cleavage C-N Bond Cleavage (Hydrogenolysis) Adsorption->Cleavage + H2 Product Acetamidine Salt + Toluene Cleavage->Product Desorption

Caption: Mechanistic pathway comparison. The red path indicates the poisoning effect of the free base, while the blue path demonstrates the successful acid-mediated hydrogenolysis cycle.

Comparative Data: Solvent & Additive Effects[1][2]

The table below summarizes typical yields observed in internal validation studies for N-benzyl amidine deprotection.

EntryCatalystSolventAdditive (Eq.)PressureYield (%)Outcome
110% Pd/CMeOHNone1 atm< 5%Failed. Catalyst poisoning.[1]
210% Pd/CTHFNone1 atm0%Failed. No reaction.[1]
310% Pd/CMeOHAcOH (1.[1]0)1 atm45%Incomplete. Slow kinetics.
410% Pd/CMeOHHCl (1.[1]2)3 bar82%Good. Clean conversion.[1]
520% Pd(OH)2 MeOH HCl (1.2) 3 bar 96% Optimal. Fast & clean.[1]
610% Pd/CWet MeOHNone1 atmN/AImpurity. N-benzylacetamide formed.

References & Further Reading

  • BenchChem. (2025).[1] Catalytic Hydrogenolysis for N-Benzyl Deprotection: Protocols and Mechanisms. Retrieved from [1]

  • Sajiki, H., et al. (2002).[1] catalytic Hydrogenation of Amides and Amidines: Poisoning Effects.[3] Journal of Organic Chemistry. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Standard Text). Chapter: Protection for the Amino Group (Benzyl Cleavage).[1][4]

  • TCI Chemicals. Hydrogenation Catalysts and Reagents Guide. Retrieved from [1]

  • Fukatsu, H., et al. (2004).[1][5][6] Hydrolysis of N-substituted formamides and amidines. Proc. Natl. Acad. Sci. U.S.A.[5][6] Retrieved from [1]

Sources

Optimizing Raney Nickel catalyst loading for amidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Raney Nickel Catalyst Loading for Amidine Synthesis

Executive Summary & Scope

This technical guide addresses the optimization of Raney Nickel (Ra-Ni) catalyst loading for the synthesis of amidines via the reductive cleavage of amidoximes . While Raney Nickel is widely known for reducing nitriles to primary amines, its application in amidine synthesis specifically targets the hydrogenolysis of the N–O bond in amidoxime precursors (


).

This transformation is a critical alternative to the harsh Pinner reaction, offering milder conditions compatible with sensitive functional groups found in modern pharmaceutical intermediates (e.g., dabigatran etexilate, ximelagatran). This guide focuses on balancing catalyst loading to maximize turnover frequency (TOF) while suppressing over-reduction to primary amines.

Mechanism & Reaction Pathway

Understanding the mechanism is the prerequisite for optimization. The reaction proceeds via the adsorption of the amidoxime onto the nickel surface, followed by the insertion of hydrogen into the N–O bond.

AmidineSynthesis Nitrile Nitrile Precursor (R-CN) Amidoxime Amidoxime (R-C(=NOH)NH2) Nitrile->Amidoxime + NH2OH (Hydroxylamine) Amidine Target Amidine (R-C(=NH)NH2) Amidoxime->Amidine Raney Ni / H2 (N-O Cleavage) Amine Over-Reduction Product (Primary Amine) Amidine->Amine Excess H2 / High Temp (C=N Reduction) Amide Hydrolysis By-Product (Amide) Amidine->Amide H2O / Acid (Hydrolysis)

Figure 1: Reaction pathway for amidine synthesis. The critical control point is stopping the reduction at the amidine stage before it progresses to the primary amine.

Catalyst Loading Optimization

A common error in process development is treating Raney Nickel loading as a static variable (e.g., "add 10%"). Optimization requires defining loading based on active metal surface area relative to substrate concentration.

Defining "Loading" (Wet vs. Dry)

Raney Nickel is supplied as an aqueous slurry (typically pH >9).

  • Standard Slurry: ~50% water / 50% catalyst by weight.

  • Calculation: When a protocol calls for "10% w/w loading," clarify if this is wet slurry weight or dry metal weight .

    • Recommendation: Base calculations on dry metal weight for reproducibility.

    • Conversion: 1.0 g Wet Slurry

      
       0.5 g Active Catalyst.
      
Loading Matrix
ParameterLow Loading (1-5% w/w)Optimal Loading (10-20% w/w)High Loading (>50% w/w)
Reaction Rate Slow; prone to stalling if poisoning occurs.Steady hydrogen uptake; complete in 4-12 h.Rapid exotherm; difficult to control.
Selectivity High (Amidine favored).Balanced. Low; risk of over-reduction to amine.
Substrate Scope Only for highly reactive, clean substrates.Standard for most pharma intermediates.Required for sterically hindered or sulfur-containing substrates.
Risk Incomplete conversion.Manageable.Thermal runaway; difficult filtration.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 60% conversion. Should I add more catalyst?

  • Diagnosis: This often indicates catalyst poisoning (by sulfur, halides, or amines) or surface oxidation, rather than insufficient initial loading.

  • Solution:

    • Do not simply add fresh catalyst to a stalled mixture; the poisons may deactivate the new batch immediately.

    • Filter the reaction mixture (under inert atmosphere) to remove the spent catalyst.

    • Resuspend the filtrate with fresh catalyst (5-10% w/w) and resume hydrogenation.

    • Prevention: Ensure the amidoxime precursor is free of residual hydroxylamine or halide salts before hydrogenation.

Q2: I am seeing significant amounts of primary amine (over-reduction). How do I stop this?

  • Mechanism: The amidine C=N bond is susceptible to hydrogenation, especially at high pressures or temperatures.

  • Corrective Actions:

    • Add an Acylating Agent: Perform the reduction in the presence of acetic anhydride (1.0–1.1 equiv) or acetic acid . This traps the amidine as an acetate salt or acetylated derivative, which is more resistant to further reduction.

    • Reduce Pressure: Lower H₂ pressure to 1–3 atm (balloon pressure). High pressure (>50 psi) favors the amine.

    • Monitor Strictly: Stop the reaction immediately upon cessation of hydrogen uptake.

Q3: The catalyst sparks when I add it to the solvent. Is this normal?

  • Safety Alert: Yes, dry Raney Nickel is pyrophoric .[1] It reacts with oxygen in the air to generate enough heat to ignite organic solvents.

  • Protocol:

    • Never weigh dry catalyst. Weigh the wet slurry.

    • Wash the catalyst (if changing solvent) by decantation under an inert gas (Argon/Nitrogen).

    • Add the solvent to the catalyst , not the catalyst to the solvent, or add the catalyst as a wet slurry/paste.

Q4: My yield is low due to hydrolysis (Amide formation).

  • Cause: Amidines hydrolyze to amides in the presence of water and base/acid. Raney Nickel slurry is basic (pH ~10) and contains water.

  • Solution:

    • Solvent Exchange: Wash the Raney Ni slurry 3x with absolute ethanol or methanol to remove interstitial water before use.

    • Buffer: Add ammonium acetate or perform the reaction in glacial acetic acid to buffer the pH and scavenge water.

Standard Operating Procedure (SOP)

Objective: Synthesis of Benzamidine Acetate from Benzamidoxime.

  • Catalyst Preparation:

    • Weigh 2.0 g of Raney Nickel slurry (approx. 1.0 g dry weight) into a flask.

    • Critical: Wash 3x with absolute Ethanol (decant supernatant carefully) to remove water.

  • Reaction Setup:

    • Dissolve Benzamidoxime (10.0 g) in Ethanol (100 mL).

    • Add Glacial Acetic Acid (1.0 equiv) to stabilize the amidine product.

    • Transfer the catalyst slurry into the reaction vessel under Argon flow.[2][3]

  • Hydrogenation:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Stir vigorously (gas-liquid mass transfer is the rate-limiting step).

    • Run at Ambient Temperature (20-25°C) and 1 atm H₂ (Balloon) .

  • Workup:

    • Monitor via HPLC/TLC until amidoxime is consumed.

    • Filter through a Celite pad (keep wet to prevent ignition).

    • Concentrate filtrate to obtain the Amidine Acetate salt.

References

  • Mechanism of Amidine Synthesis

    • Title: Amidines: their synthesis, reactivity, and applic
    • Source: Arkivoc (2018).[4][5]

    • URL:[Link]

  • Catalyst Handling & Safety

    • Title: Raney Nickel - Hazardous Substance Fact Sheet.[6]

    • Source: New Jersey Department of Health.
    • URL:[Link]

  • Reduction Protocols (Amidoxime to Amidine)

    • Title: Studies on the synthesis of amidoximes from nitroalkanes (and subsequent reduction).
    • Source: N
    • URL:[Link]

  • General Hydrogenation Methodology

    • Title: Hydrogenation of Nitriles to Amines (Contextual reference for c
    • Source: Organic Syntheses.[7][8][9]

    • URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in Benzylhydroxylamine Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of benzylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial transformation. Here, we delve into the causality behind experimental choices, providing you with field-proven insights to optimize your reaction outcomes and ensure the selective formation of your desired benzylamine product.

Introduction: The Challenge of Selectivity

The reduction of N-benzylhydroxylamine to benzylamine is a fundamental transformation in organic synthesis. However, the presence of multiple reactive sites within the molecule presents a significant challenge to achieving high selectivity. The desired cleavage of the N-O bond can be accompanied by several undesired side reactions, leading to a complex product mixture and reduced yields of the target amine. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when tackling the reduction of benzylhydroxylamine.

Q1: What are the primary side products I should be aware of when reducing N-benzylhydroxylamine?

A1: The three main side products of concern are:

  • Dibenzylamine: Formed through over-alkylation or reductive amination pathways.

  • Toluene: A result of complete reduction (hydrogenolysis) of the benzyl group.

  • Over-reduced products: In aggressive reductions, the benzylamine product can be further reduced, or the starting material can be completely cleaved to toluene and ammonia.

Q2: Which analytical techniques are best for monitoring the reaction and identifying these side products?

A2: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress and visualizing the formation of major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components like toluene and benzylamine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Best suited for analyzing less volatile compounds like dibenzylamine and unreacted starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information for all components in the product mixture, aiding in the unambiguous identification of side products.

Q3: Is there a "one-size-fits-all" best method for this reduction?

A3: Unfortunately, no single method is universally optimal. The best approach depends on the specific substrate, the scale of the reaction, and the available equipment. Catalytic hydrogenation is widely used for its clean nature, but the choice of catalyst and conditions is critical. Chemical reducing agents offer an alternative but may require more complex workups. This guide will help you select the most appropriate method for your needs.

Understanding the Reaction Pathways

To effectively control the reaction, it is crucial to understand the mechanistic pathways leading to both the desired product and the common side products.

Start N-Benzylhydroxylamine Product Benzylamine (Desired) Start->Product Selective N-O Bond Cleavage Side2 Toluene Start->Side2 Hydrogenolysis (C-N Cleavage) Intermediate1 Benzylimine (intermediate) Start->Intermediate1 Dehydration Side1 Dibenzylamine Product->Side1 Reaction with Benzylamine or Benzaldehyde impurity Intermediate1->Product Reduction Intermediate1->Side1 Reaction with Benzylamine HighTemp High Temperature Debenzylation Debenzylation (Toluene Formation) HighTemp->Debenzylation OverReduction Over-reduction HighTemp->OverReduction HighPressure High H₂ Pressure HighPressure->Debenzylation HighPressure->OverReduction PdCatalyst Palladium Catalyst PdCatalyst->Debenzylation LongReaction Prolonged Reaction Time Dibenzylamine Dibenzylamine Formation LongReaction->Dibenzylamine LongReaction->OverReduction AldehydeImpurity Benzaldehyde Impurity AldehydeImpurity->Dibenzylamine

Validation & Comparative

High-Fidelity Characterization of N-Benzylacetamidine Hydrobromide: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Validation, Impurity Profiling, and Salt Form Confirmation

Executive Summary: The Criticality of Salt Definition

N-benzylacetamidine hydrobromide is a potent, selective inhibitor of inducible nitric oxide synthase (iNOS), often used as a probe in inflammatory research. However, its efficacy is contingent upon strict structural integrity. Unlike its stable hydrobromide salt, the free base acetamidine is hygroscopic and kinetically unstable, rapidly hydrolyzing to N-benzylacetamide or absorbing atmospheric CO₂ to form carbonates.

This guide provides an objective comparison of the 1H NMR profile of the active hydrobromide salt against its primary degradation products and precursors. By moving beyond standard peak listing to a comparative "differential diagnosis" approach, researchers can ensure the biological validity of their screening data.

Experimental Workflow & Logic

The following decision tree outlines the characterization logic, distinguishing the target salt from "silent" impurities that co-elute in lower-resolution techniques like HPLC-UV.

NMR_Workflow Start Crude/Recrystallized N-Benzylacetamidine HBr Solvent Sample Prep: Dissolve in DMSO-d6 (Avoid CDCl3 due to solubility) Start->Solvent Acquisition 1H NMR Acquisition (>300 MHz, 32 scans) Solvent->Acquisition Decision Check Methyl Region (1.8 - 2.5 ppm) Acquisition->Decision Path_Amide Singlet @ 1.8-1.9 ppm Decision->Path_Amide Upfield Shift Path_Amidine Singlet @ 2.2-2.4 ppm Decision->Path_Amidine Downfield Shift Amide_Result Impurity Identified: N-Benzylacetamide (Hydrolysis Product) Path_Amide->Amide_Result Amidine_Result Target Scaffold Present: Acetamidine Core Path_Amidine->Amidine_Result Check_NH Check Downfield Region (8.0 - 10.0 ppm) Amidine_Result->Check_NH NH_Salt Broad/Split Signals (3H-4H Integration) Check_NH->NH_Salt NH_Free Missing or Weak Broad Signal (<2H) Check_NH->NH_Free Final_Valid VALIDATED: N-Benzylacetamidine HBr NH_Salt->Final_Valid Final_Fail FAILED: Free Base or Degraded NH_Free->Final_Fail

Figure 1: Logic flow for validating N-benzylacetamidine HBr purity using 1H NMR markers.

Detailed Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6)

  • Causality: The hydrobromide salt is highly polar and insoluble in non-polar solvents like CDCl₃. While D₂O dissolves the salt, it causes rapid deuterium exchange with the amidine N-H protons (

    
    ), erasing the most critical diagnostic signals for salt formation. DMSO-d6 preserves these exchangeable protons and provides excellent solubility.
    
Sample Preparation
  • Massing: Weigh 10–15 mg of the dry salt into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex until the solution is perfectly clear. Note: Any turbidity suggests the presence of inorganic impurities or free-base polymerization.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.

Comparative Analysis: Product vs. Alternatives

The "performance" of the characterization lies in distinguishing the product from its specific synthesis precursors and degradation pathways.

The "Methyl Shift" Diagnostic (Quantitative Comparison)

The methyl group attached to the central carbon is the most reliable sensor for the oxidation state and protonation of the core nitrogen.

ComponentStructureMethyl (

ppm)
Benzylic CH₂ (

ppm)
Diagnostic Feature
N-Benzylacetamidine HBr Target 2.30 - 2.35 (s) 4.55 - 4.60 (d/s) Downfield Methyl + Broad NHs
N-BenzylacetamideHydrolysis Impurity1.85 - 1.95 (s)4.25 - 4.30 (d)Upfield Methyl + Triplet NH
BenzylamineStarting MaterialN/A3.70 - 3.80 (s)Highly Upfield CH₂
AcetonitrileSolvent/Reagent2.07 (s)N/ASharp singlet, no coupling

Analysis:

  • The 0.4 ppm Gap: The protonated amidine system is electron-deficient, deshielding the methyl protons to ~2.3 ppm. If you observe a signal at ~1.9 ppm, your sample has hydrolyzed to the amide (inactive for iNOS).

  • Benzylic Differentiation: The benzylic methylene (

    
    ) in the salt is significantly deshielded (~4.6 ppm) compared to the unreacted benzylamine (~3.8 ppm) due to the proximity of the cationic amidinium group.
    
The "NH Fingerprint" (Salt Confirmation)

The most common error in sourcing this compound is receiving the free base instead of the hydrobromide salt .

  • Hydrobromide Salt (Target):

    • Region: 8.5 – 10.5 ppm.

    • Appearance: Typically shows distinct, broad signals integrating to 3 or 4 protons (depending on water exchange rates). You may see splitting due to restricted rotation (E/Z isomerism) of the

      
       bond.
      
    • Mechanism: The added proton (

      
      ) on the imine nitrogen creates a symmetric or near-symmetric amidinium cation, slowing exchange and making these protons visible in DMSO.
      
  • Free Base (Alternative):

    • Region: 5.0 – 7.0 ppm (variable).

    • Appearance: Often a single, broad, "wobbly" hump that integrates poorly.

    • Risk: The free base is unstable. Absence of the strong downfield signals confirms the absence of the stabilizing acid counterion.

Advanced Interpretation: Restricted Rotation

Researchers often mistake the "messy" appearance of amidine NMR spectra for impurity. This is frequently a feature, not a bug, caused by Restricted Rotation .

The


 bond in the amidinium cation has significant double-bond character due to resonance:


Observation: In high-field NMR (400 MHz+), you may observe:

  • Splitting of the Methyl Signal: Two unequal singlets around 2.3 ppm (e.g., ratio 80:20).

  • Splitting of the NH Signals: Distinct environments for the

    
     (cis) and 
    
    
    
    (trans) protons.

Validation Protocol: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment.

  • Heat to 350 K: The split signals should coalesce into a single sharp peak as the rotation rate exceeds the NMR time scale.

  • Cool to 298 K: The split signals reappear.

  • Impurity signals will not coalesce.

References

  • iNOS Inhibition & Biological Context

    • Maccallini, C. et al. (2009).[1] Synthesis and biological evaluation of new N-benzylacetamidine derivatives as iNOS inhibitors. Bioorganic & Medicinal Chemistry.

  • Amidine vs Amide Hydrolysis

    • O'Neil, I. A. (2023). Amidine Synthesis and Stability. In Comprehensive Organic Functional Group Transformations.

  • General NMR Shift Tables

    • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Restricted Rotation in Amidines

    • Wiberg, K. B. et al. (1987). Barriers to Rotation in Amides and Amidines. Journal of the American Chemical Society.

Sources

Mass spectrometry fragmentation pattern of N-benzylacetamidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of N-Benzylacetamidine Content Type: Publish Comparison Guide

Executive Summary

N-Benzylacetamidine (


, MW 148.21 Da) is a bioactive structural motif frequently encountered in medicinal chemistry, particularly as a pharmacophore in nitric oxide synthase (NOS) inhibitors.[1][2][3][4] In mass spectrometry (MS), it is frequently confused with its oxidative analog, N-benzylacetamide  (

, MW 149.19 Da).

This guide provides a definitive technical breakdown of the fragmentation patterns of N-benzylacetamidine under Electrospray Ionization (ESI) and Electron Impact (EI). It contrasts these patterns with the N-benzylacetamide analog to resolve common identification errors in drug development workflows.

Key Differentiator: The amidine yields an odd-mass precursor ion (


) in ESI, while the amide yields an even-mass precursor (

). The dominant fragment for both is the tropylium ion (

91), but secondary neutral losses (Ammonia vs. Ketene/Water) provide the fingerprint for structural confirmation.
Structural Context & Ionization Physics

Understanding the protonation site is critical for predicting fragmentation.

FeatureN-Benzylacetamidine N-Benzylacetamide (Alternative)
Structure


Formula


Monoisotopic Mass 148.1000149.0841
ESI

149.1078 150.0913
Basicity High (Amidine

)
Low (Amide

)
Primary Protonation Imine Nitrogen (

)
Carbonyl Oxygen (

)

Expert Insight: The high basicity of the amidine group ensures that N-benzylacetamidine flies almost exclusively as


 in positive mode ESI, even without acidic modifiers. The amide requires acidic mobile phases (formic acid) for efficient ionization.
Fragmentation Pathway Analysis (ESI-MS/MS)[5][6]

The fragmentation of N-benzylacetamidine is driven by charge localization on the amidine core and the stability of the benzylic carbocation.

Primary Pathway: Benzylic Cleavage (Formation of m/z 91)

The most abundant ion in the MS/MS spectrum is the tropylium ion (


).
  • Mechanism: Inductive cleavage of the

    
     bond. The positive charge is stabilized by the aromatic ring (resonance expansion to the 7-membered tropylium ring).
    
  • Observation: Base peak (100% relative abundance) at collision energies > 15 eV.

Secondary Pathway: Neutral Loss of Ammonia (Formation of m/z 132)

Unlike amides, amidines characteristically lose ammonia (


, 17 Da).
  • Mechanism: Intramolecular nucleophilic attack or 4-center elimination. The imine nitrogen (protonated) acts as the H-donor, and the amino group leaves as neutral

    
    .
    
  • Result: Formation of a resonance-stabilized nitrile-like cation or cyclized species (

    
     132).
    
  • Diagnostic Value: This transition (

    
    ) distinguishes the amidine from the amide (which typically loses water or ketene).
    
Minor Pathway: Acetamidine Core Retention (m/z 59)

At lower collision energies, the charge may be retained on the acetamidine fragment (


), appearing at 

59.
Visualizing the Mechanism

The following diagram details the fragmentation logic, contrasting the Amidine vs. Amide pathways.

Fragmentation Amidine N-Benzylacetamidine [M+H]+ m/z 149 Tropylium Tropylium Ion (Base Peak) m/z 91 Amidine->Tropylium Benzylic Cleavage (Loss of Acetamidine neutral) Frag132 [M+H - NH3]+ m/z 132 Amidine->Frag132 Loss of NH3 (-17 Da) Amide N-Benzylacetamide [M+H]+ m/z 150 Amide->Tropylium Benzylic Cleavage Frag108 Benzylamine Ion m/z 108 Amide->Frag108 Loss of Ketene (-42 Da) Frag43 Acetyl Ion m/z 43 Amide->Frag43 Amide Bond Break

Caption: Comparative fragmentation pathways. Blue paths denote N-benzylacetamidine (Topic); Red paths denote the amide alternative.

Comparative Performance Data

The following table summarizes the experimental signatures expected when analyzing these compounds on a Q-TOF or Triple Quadrupole system.

ParameterN-Benzylacetamidine (Target)N-Benzylacetamide (Alternative)Benzylamine (Fragment/Impurity)
Precursor Ion (m/z) 149 150 108
Base Peak (MS2) 91 (Tropylium)91 (Tropylium)91 (Tropylium)
Specific Neutral Loss

(

)

(Ketene,

)

(

)
Secondary Fragment 132 (

)
108 (

)
79 (Benzene ring frag)
Collision Energy (CE) 15–25 eV (Optimal)20–35 eV (Higher stability)10–20 eV
Nitrogen Rule Even N (2)

Odd Mass
Odd N (1)

Even Mass
Odd N (1)

Even Mass

Technical Note: If you observe


 149 in a sample of N-benzylacetamide, it is likely an in-source fragment or an impurity. If you observe 

149 in the Amidine sample, it is the intact parent.
Experimental Protocol: Validation Workflow

To definitively confirm N-benzylacetamidine in a complex matrix (e.g., plasma or reaction mixture), follow this self-validating protocol.

Step 1: LC-MS/MS Acquisition Parameters [5]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Amidines elute earlier than amides due to higher polarity/basicity).

  • Ionization: ESI Positive Mode. Source Temp: 350°C. Capillary: 3.5 kV.

Step 2: MRM / PRM Transitions

Set up the following transitions to distinguish the target from alternatives:

CompoundQ1 Mass (Da)Q3 Mass (Da)CE (eV)Purpose
N-Benzylacetamidine 149.191.120Quantifier (Most sensitive)
N-Benzylacetamidine 149.1132.115Qualifier (Specific Amidine loss)
N-Benzylacetamidine 149.159.125Qualifier (Core structure)
N-Benzylacetamide150.191.125Interference Check
Step 3: Data Interpretation
  • Check Retention Time: The amidine should elute before the amide analog on C18 columns due to the positive charge on the amidine nitrogen at pH 3.

  • Verify Ratio: The ratio of

    
     should be consistent across the peak.
    
  • Confirm Parent: Ensure the precursor is 149, not 150.

References
  • Fragmentation of Protonated Benzylamines: Detailed mechanisms of benzyl cleavage and tropylium formation. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] (Search: "Fragmentation mechanisms of protonated benzylamines ESI-MS")

  • Amidine Fragmentation Mechanisms: General rules for ammonia loss in amidine derivatives. Source: Mass Spectrometry Reviews / Wiley Online Library. URL:[Link]

  • N-Benzylacetamide Characterization (Comparative Data): Spectral data for the amide analog to prevent misidentification. Source: PubChem Laboratory Chemical Safety Summary (LCSS). URL:[Link]

Sources

Comparative Guide: N-benzylacetamidine (1400W) vs. L-NIL Selectivity Profile

[1][2][3]

Executive Summary: The Precision vs. The Standard

In the pharmacological inhibition of inducible Nitric Oxide Synthase (iNOS), L-NIL and N-benzylacetamidine (specifically the 1400W derivative) represent two distinct generations of chemical tools.[1]

  • L-NIL is the classic standard : A reversible, competitive inhibitor with moderate selectivity (~30-fold) for iNOS over constitutive isoforms. It is ideal for studies requiring washout or temporary inhibition.

  • N-benzylacetamidine (1400W) is the precision instrument : A slow-onset, tight-binding (quasi-irreversible) inhibitor with extreme selectivity (>5000-fold) for iNOS. It is the preferred choice when total ablation of iNOS activity is required without confounding effects from eNOS (endothelial) or nNOS (neuronal) inhibition.

Mechanistic Profiling & Binding Kinetics

The fundamental difference between these two compounds lies in their binding kinetics, which dictates their utility in experimental designs.

L-NIL: Reversible Competition

L-N6-(1-Iminoethyl)lysine (L-NIL) functions as a structural analogue of L-arginine. It competes directly for the substrate binding site.

  • Mechanism: Rapidly reversible competitive inhibition.[2]

  • Implication: If the intracellular concentration of L-arginine increases (e.g., during active transport upregulation in inflammation), L-NIL efficacy can be out-competed.

N-benzylacetamidine (1400W): The "Slow-Tight" Binder

N-[3-(aminomethyl)benzyl]acetamidine (commonly known as 1400W) exploits the specific conformational flexibility of the iNOS active site.

  • Mechanism: Slow-onset, tight-binding inhibition.[2][3]

  • Kinetics: It initially binds as a reversible inhibitor but undergoes a conformational change to form an extremely stable complex (K_d < 7 nM).

  • Implication: Effectively irreversible over the time course of most acute experiments. It cannot be easily washed out, making it functionally similar to a genetic knockout.

Visualization: Mechanism of Action

NOS_Inhibition_MechanismL_ArgL-ArginineiNOS_ActiveiNOS Active SiteL_Arg->iNOS_Active Substrate BindingComplex_RevEnzyme-Inhibitor Complex(Unstable)iNOS_Active->Complex_Rev Fast EquilibriumComplex_IrrEnzyme-Inhibitor Complex(Locked/Stable)iNOS_Active->Complex_Irr Conformational Change(Time-Dependent)NO_ProdNO ProductioniNOS_Active->NO_Prod CatalysisLNILL-NIL(Reversible)LNIL->iNOS_Active Competes w/ ArgW14001400W(Slow, Tight-Binding)W1400->iNOS_Active Competes w/ ArgComplex_Rev->iNOS_Active Washout/High ArgComplex_Irr->iNOS_Active Negligible Recovery

Figure 1: Kinetic comparison showing the reversible equilibrium of L-NIL versus the "locked" state induced by 1400W.

Quantitative Selectivity Data

The following data aggregates IC50 and Ki values from pivotal characterization studies (Garvey et al., 1997; Moore et al., 1994).

Table 1: Potency and Selectivity Ratios[7]
ParameterL-NIL (The Standard)1400W (N-benzylacetamidine)
iNOS Potency (IC50/Ki) 3.3 µM< 0.01 µM (7 nM)
eNOS Potency (Ki) ~90 - 100 µM> 50 µM
nNOS Potency (Ki) ~90 µM~ 2 µM
Selectivity (iNOS vs eNOS) ~30-fold > 5000-fold
Selectivity (iNOS vs nNOS) ~28-fold> 200-fold
Reversibility Highly ReversibleIrreversible (Functional)
Primary Risk Incomplete inhibition at high substrate loadsPotential nNOS inhibition at very high doses

Critical Analysis:

  • eNOS Safety Margin: 1400W provides a massive safety margin for endothelial NOS. This is critical in vascular studies where preserving eNOS-dependent vasodilation is necessary while studying inflammatory iNOS.

  • Potency Gap: 1400W is approximately 300-1000 times more potent against iNOS than L-NIL.

Experimental Validation Protocol

To confirm the selectivity and reversibility of these compounds in your specific cell line (e.g., RAW 264.7 or primary macrophages), use the following Washout Recovery Assay .

Protocol: Reversibility & Selectivity Check

Objective: Distinguish between reversible (L-NIL) and irreversible (1400W) inhibition dynamics.

Materials:

  • LPS (100 ng/mL) + IFN-γ (10 ng/mL)

  • Griess Reagent (for Nitrite detection)

  • L-NIL (10 µM final)

  • 1400W (1 µM final)[1]

Workflow:

  • Induction: Seed macrophages and stimulate with LPS/IFN-γ for 12 hours to induce iNOS expression.

  • Baseline Measurement: Measure nitrite in supernatant (Time 0). Replace media.

  • Inhibition Phase:

    • Group A: Vehicle

    • Group B: L-NIL (10 µM)

    • Group C: 1400W (1 µM)[1]

    • Incubate for 2 hours.

  • Washout Phase:

    • Remove media containing inhibitors.

    • Wash cells 3x with warm PBS.

    • Add fresh media containing L-Arginine (1 mM) but no inhibitors.

  • Recovery Phase: Incubate for 4 hours.

  • Readout: Measure Nitrite accumulation.

Expected Results:

  • Group B (L-NIL): Nitrite production resumes (approx. 60-80% of vehicle) because L-NIL washes out and high L-Arg competes.

  • Group C (1400W): Nitrite production remains flatlined (<10% of vehicle) because the enzyme is permanently disabled.

Visualization: Experimental Workflow

Washout_Protocolcluster_resultsExpected OutcomeStartInduced Macrophages(iNOS High)TreatApply Inhibitors(2 Hours)Start->TreatWash3x PBS WashoutRemove Unbound DrugTreat->WashRecoveryAdd Fresh Media + Excess L-Arg(4 Hours)Wash->RecoveryReadoutMeasure Nitrite (Griess)Recovery->ReadoutRes_LNILL-NIL Group:NO Production ResumesReadout->Res_LNIL ReversibleRes_1400W1400W Group:NO Production HaltedReadout->Res_1400W Irreversible

Figure 2: Step-by-step workflow to validate inhibitor reversibility in vitro.

Application Scenarios: When to Use Which?

Use L-NIL When:
  • Temporal Studies: You need to inhibit NO production for a short window and then allow the system to recover.

  • Comparison with Historical Data: L-NIL has been used in thousands of papers; using it allows direct comparison with older literature.

  • Cost Sensitivity: L-NIL is generally less expensive to synthesize and purchase in bulk.

Use N-benzylacetamidine (1400W) When:
  • Vascular Studies: You must ensure that eNOS (which regulates blood pressure) is completely unaffected. L-NIL at high doses can cross-inhibit eNOS, causing vasoconstriction artifacts. 1400W avoids this.

  • In Vivo Sepsis Models: 1400W is the gold standard for treating septic shock models because it selectively targets the massive iNOS overexpression without compromising constitutive NO required for organ perfusion.

  • "Chemical Knockout": You need to mimic an iNOS-/- genotype without breeding mice.

References

  • Garvey, E. P., et al. (1997).[2] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[2] Journal of Biological Chemistry.

  • Moore, W. M., et al. (1994). "L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase."[4][5][6][7] Journal of Medicinal Chemistry.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Boer, R., et al. (2000). "The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes."[7] Molecular Pharmacology.

A Researcher's Guide to Validating iNOS Knockdown: Employing N-benzylacetamidine as a Functional Positive Control

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of inflammatory and immunological research, dissecting the contributions of specific molecular players is paramount. Inducible nitric oxide synthase (iNOS or NOS2) stands out as a critical enzyme in these processes, often implicated in both host defense and the pathophysiology of numerous diseases.[1][2] Its targeted knockdown via RNA interference (RNAi) is a powerful technique to probe its function.[3][4] However, the success of any knockdown experiment hinges on rigorous validation.

This guide provides an in-depth, experience-driven approach to validating iNOS knockdown, not only at the protein expression level but also functionally. We will explore the use of N-benzylacetamidine, a selective iNOS inhibitor, as a crucial positive control to corroborate the functional consequences of reduced iNOS activity. This dual-validation strategy ensures the trustworthiness and reproducibility of your experimental findings.

The Central Role of iNOS in Nitric Oxide Signaling

Inducible NOS is one of three isoforms of nitric oxide synthase and is typically not expressed in resting cells.[][6] Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) or microbial products like lipopolysaccharide (LPS), its expression is robustly induced in various cell types, particularly macrophages.[1][] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline, producing significant amounts of nitric oxide (NO).[7][8] This surge in NO is a key component of the innate immune response, contributing to antimicrobial and antitumor activities.[1][] However, excessive or prolonged NO production by iNOS is also a major contributor to the pathophysiology of inflammatory conditions and septic shock.[6][9][10]

Given its dichotomous role, understanding the specific contributions of iNOS in a given biological context is crucial. This necessitates reliable methods to reduce its expression and validate the functional consequences.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds Cytokines Cytokines (e.g., IFN-γ, TNF-α) Cytokine_R Cytokine Receptors Cytokines->Cytokine_R binds MyD88 MyD88 TLR4->MyD88 activates NF_kB NF-κB Cytokine_R->NF_kB activates MyD88->NF_kB activates iNOS_gene iNOS Gene (NOS2) NF_kB->iNOS_gene induces transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein L_Citrulline L-Citrulline NO->L_Citrulline

Caption: Simplified iNOS signaling pathway upon stimulation by LPS and cytokines.

Experimental Design: A Self-Validating System

A robust iNOS knockdown experiment should be designed as a self-validating system. This involves multiple controls and two distinct validation endpoints: protein expression and enzyme activity.

Here is a logical workflow for a comprehensive validation experiment:

experimental_workflow cluster_setup Experimental Setup cluster_validation Validation start Seed Macrophages (e.g., RAW 264.7) transfection Transfection start->transfection induction Induce iNOS Expression (LPS + IFN-γ) transfection->induction western Western Blot (iNOS protein level) induction->western Harvest Lysates griess Griess Assay (Nitrite level) induction->griess Collect Supernatants groups Experimental Groups: 1. Untreated Control 2. LPS/IFN-γ Only 3. LPS/IFN-γ + Scrambled siRNA 4. LPS/IFN-γ + iNOS siRNA 5. LPS/IFN-γ + N-benzylacetamidine

Caption: Experimental workflow for iNOS knockdown and validation.

Rationale for Experimental Groups:

  • Untreated Control: Baseline for cell health and basal iNOS/NO levels.

  • LPS/IFN-γ Only: The primary positive control for iNOS induction.

  • LPS/IFN-γ + Scrambled siRNA: A negative control for the transfection process, ensuring that the siRNA delivery vehicle and a non-targeting siRNA sequence do not affect iNOS expression.

  • LPS/IFN-γ + iNOS siRNA: The experimental group to test the efficacy of the iNOS-specific siRNA.

  • LPS/IFN-γ + N-benzylacetamidine: A crucial positive control for the functional assay. This compound selectively inhibits iNOS enzyme activity.[11] A successful knockdown (Group 4) should phenocopy the effect of this inhibitor in the Griess assay, thereby validating that the observed reduction in nitrite is indeed due to the loss of iNOS function.

Detailed Experimental Protocols

Part 1: iNOS Knockdown using siRNA Transfection

This protocol is optimized for a 24-well plate format using Lipofectamine™ RNAiMAX.[12][13] Always optimize transfection conditions for your specific cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • iNOS-specific siRNA and a non-targeting scrambled control siRNA (20 µM stocks)

  • LPS (100 ng/mL final concentration) and IFN-γ (20 ng/mL final concentration)

Procedure:

  • Cell Seeding: The day before transfection, seed RAW 264.7 cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Prepare siRNA-Lipid Complexes (per well):

    • Tube A: Dilute 1.2 µL of 10 µM siRNA (final concentration 20 nM) in 50 µL of Opti-MEM™.

    • Tube B: Dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow complex formation.[14]

  • Transfection: Add 100 µL of the siRNA-lipid complex to the appropriate wells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C. The optimal time should be determined empirically to allow for mRNA and protein turnover.

  • iNOS Induction: 18-24 hours post-transfection, replace the medium with fresh medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL) for all groups except the untreated control.[15] For the N-benzylacetamidine group, add the inhibitor (e.g., 10 µM) along with the LPS/IFN-γ.

  • Final Incubation: Incubate for an additional 18-24 hours. The peak of iNOS protein expression is typically around this time.[16]

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well for the Griess assay and store at -80°C.

    • Wash the cells with ice-cold PBS and lyse them directly in the well with RIPA buffer for Western blot analysis.[17]

Part 2: Validation by Western Blotting

This protocol confirms the reduction of iNOS protein expression.[18]

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for iNOS (e.g., 1:1000 dilution). Also, probe for a loading control like β-actin or GAPDH to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[17]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and image the blot.[19]

Part 3: Functional Validation by Griess Assay

This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, providing a quantitative measure of iNOS activity.[20][21]

Procedure:

  • Prepare Nitrite Standards: Create a standard curve by serially diluting a known concentration of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.

  • Assay Plate Setup: Add 50 µL of each standard and collected cell culture supernatant to separate wells of a 96-well flat-bottom plate.

  • Griess Reagent Addition:

    • Add 50 µL of Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.[20]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to all wells.[20]

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. A magenta color will develop. Measure the absorbance at 540-550 nm within 30 minutes.[20]

  • Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Data Interpretation and Expected Outcomes

The data from these validation experiments should be compiled for a clear, comparative analysis.

Table 1: Expected Quantitative Results from iNOS Knockdown Validation

Experimental GroupiNOS Protein Level (Western Blot, Normalized)Nitrite Concentration (Griess Assay, µM)Interpretation
1. Untreated ControlUndetectableBaseline (~0-2 µM)No iNOS induction
2. LPS/IFN-γ Only100% (Reference)High (e.g., 50-80 µM)Successful iNOS induction
3. LPS/IFN-γ + Scrambled siRNA~95-105%High (e.g., 50-80 µM)Transfection has no non-specific effects
4. LPS/IFN-γ + iNOS siRNA< 30% Low (e.g., < 15 µM) Successful knockdown of expression and function
5. LPS/IFN-γ + N-benzylacetamidine~95-105%Low (e.g., < 10 µM) Positive control for iNOS functional inhibition

A successful experiment is defined by two key outcomes:

  • Western Blot: A significant reduction (>70%) in the iNOS protein band intensity in the iNOS siRNA group compared to the LPS/IFN-γ and scrambled siRNA groups. The N-benzylacetamidine group should show no reduction in iNOS protein, as it only inhibits the enzyme's function, not its expression.

  • Griess Assay: A significant decrease in nitrite levels in the iNOS siRNA group, which should be comparable to the low levels observed in the N-benzylacetamidine positive control group.

References

  • iNOS Signaling | GeneGlobe. (n.d.). QIAGEN. Retrieved January 23, 2024, from [Link]

  • Inducible Nitric Oxide Synthase (iNOS/NOS2): A Key Player - ELISA kit. (n.d.). Cloud-Clone Corp. Retrieved January 23, 2024, from [Link]

  • Garrido-Cabrera, P., et al. (2021). Inhibition of iNOS as a novel effective targeted therapy against triple-negative breast cancer.
  • Nitric oxide signaling. (n.d.). CUSABIO. Retrieved January 23, 2024, from [Link]

  • Kang, J. (2025). Inducible nitric oxide synthetase (iNOS) signaling pathways.
  • Wang, Z. Q., et al. (2016). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Journal of the American Chemical Society.
  • Yang, Z., et al. (2018). Regulation of iNOS on Immune Cells and Its Role in Diseases.
  • Nitric oxide synthase. (n.d.). In Wikipedia. Retrieved January 23, 2024, from [Link]

  • Perrotta, C., et al. (2001). Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors.
  • Johnson's Cardiology. (2023). Nitric oxide synthase: nNOS, iNOS, eNOS. YouTube.
  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal.
  • siRNA Lipofection Protocol using Lipofectamine™ RNAiMAX Transfection Reagent. (n.d.). GenScript. Retrieved January 23, 2024, from [Link]

  • siRNA Transfection Protocol. (2012). YouTube.
  • Ziemba, A. M., et al. (2017). Targeted siRNA delivery reduces nitric oxide mediated cell death after spinal cord injury. Journal of Nanobiotechnology.
  • Cinelli, M. A., et al. (2020). Inducible nitric oxide synthase: Regulation, structure, and inhibition. Medicinal Research Reviews.
  • Chiou, W. F., et al. (2000). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. British Journal of Pharmacology.
  • Sharma, J. N., et al. (2007).
  • Griess Reagent Kit, for nitrite quantitation Product Information Sheet. (2024). Thermo Fisher Scientific.
  • Lennox, K. A., & Behlke, M. A. (2016). Mini-review: Current strategies to knockdown long non-coding RNAs.
  • Application Notes and Protocols: Western Blot Analysis of iNOS and COX-2 Expression Following Bakkenolide B Tre
  • Moncada, S., et al. (1997). The role of nitric oxide in inflammatory reactions.
  • Knockdown of iNOS mRNA in activated M1 macrophages. (n.d.).
  • Cals-Grierson, M. M., & Ormerod, A. D. (2004). The role of nitric oxide in inflammation and oxidative stress.
  • Which positive control can I use for iNOS Primer Establishment? (2022).
  • Nitrite Assay Kit (Griess Reagent). (n.d.). Sigma-Aldrich.
  • Protocol for Transfection of siRNA into Cells. (n.d.). Yeasen.
  • Shiba, T., et al. (2013). Inorganic Polyphosphate Suppresses Lipopolysaccharide-Induced Inducible Nitric Oxide Synthase (iNOS) Expression in Macrophages. PLoS ONE.
  • Willoughby, D. A., & Moore, A. R. (2000). Role of nitric oxide in inflammation.
  • Western blot analysis of inducible nitric oxide synthase (iNOS, M1)... (n.d.).
  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology.
  • Joshi, A. D., et al. (2007). Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice. The Journal of Immunology.
  • Role of nitric oxide in inflammation. (2000). Acta Physiologica Scandinavica.
  • RNAiMAX Reverse Transfections Lipofectamine. (n.d.). Thermo Fisher Scientific.
  • Nitric Oxide Assay (NO). (n.d.).
  • Near-Infrared Western Blot Detection Protocol. (n.d.). LI-COR Biosciences.

Sources

FTIR Spectral Analysis of the Amidine C=N Bond in N-Benzylacetamidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of the Amidine C=N Bond in N-Benzylacetamidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of pharmaceutical intermediates, the amidine moiety serves as a critical pharmacophore and synthetic handle. N-benzylacetamidine represents a structural archetype where the characterization of the C=N (imine) bond is pivotal for confirming successful condensation and assessing salt formation.

This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as the primary method for analyzing the amidine C=N bond, comparing its efficacy against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR). While NMR remains the gold standard for structural elucidation, our analysis demonstrates that FTIR offers superior throughput and specific sensitivity to the amidinium cation (


)  resonance state, making it the preferred technique for rapid process monitoring and solid-state quality control.

Technical Background: The Amidine C=N Signature

The amidine group (


) presents a unique vibrational landscape. Unlike simple imines, the amidine C=N bond is heavily influenced by the lone pair on the adjacent amino nitrogen, leading to significant resonance delocalization.
The "Amidinium" Shift

In pharmaceutical contexts, N-benzylacetamidine is frequently isolated as its hydrochloride salt . This protonation fundamentally alters the spectral signature:

  • Free Base: Exists in tautomeric equilibrium (Imine

    
     Enamine-like), showing a C=N stretch typically at 1610–1660 cm⁻¹ .
    
  • Hydrochloride Salt: Protonation occurs at the imine nitrogen, creating a symmetric amidinium ion . Resonance delocalization equalizes the C-N bond orders (approx. 1.5), shifting the asymmetric stretching vibration (

    
    ) to a higher frequency, typically 1670–1690 cm⁻¹ , often overlapping with or appearing just below the carbonyl region of amides.
    

Comparative Analysis: FTIR vs. Alternatives

The following analysis objectively compares FTIR against Raman and NMR for the specific purpose of characterizing the C=N bond in N-benzylacetamidine.

Table 1: Comparative Efficacy for Amidine Characterization
FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H NMR (300+ MHz)
Primary Signal (C=N) Strong Dipole Change. Intense peak at ~1680 cm⁻¹ (salt). Highly diagnostic.Weak/Medium Polarizability. C=N is less active than C=C or aromatic rings.Indirect. Inferred from chemical shift of adjacent protons (e.g., methyl group).
Salt Detection Excellent. Broad ammonium bands (2800–3200 cm⁻¹) confirm salt formation instantly.Poor. Protonation is less obvious; chloride counter-ion is "invisible" in standard range.Good. Distinct chemical shifts for NH protons (if exchange is slow) and deshielding of neighbors.
Solvent Interference High. Water/Alcohol obscures critical NH/OH regions. Best for solids (KBr).Low. Excellent for aqueous solutions or reaction monitoring in glass vessels.Medium. Requires deuterated solvents; solvent peaks can obscure trace impurities.
Throughput High. <2 mins per sample (ATR/KBr).High. <2 mins, no sample prep (if focusing through glass).Low. >10 mins (prep + shim + acquisition).
Cost/Complexity Low. Benchtop routine instrument.Medium. Laser safety and fluorescence interference issues.High. Requires cryogens and specialized facility.
Critical Analysis of FTIR Performance

FTIR is the method of choice for verifying the electronic state of the amidine bond. The C=N stretch in amidines has a large dipole moment change, resulting in a strong infrared absorption. In contrast, Raman scattering for this mode is often overshadowed by the intense ring-breathing modes of the benzyl phenyl group (~1000 cm⁻¹ and 1600 cm⁻¹).

However, FTIR has limitations in quantitative mixture analysis if the sample contains residual amide starting materials (e.g., N-benzylacetamide), as the Amide I band (C=O, ~1650 cm⁻¹) can overlap with the Amidine C=N. In such "mixture" scenarios, HPLC or NMR is required for resolution.

Experimental Protocol: Self-Validating FTIR Workflow

This protocol ensures reproducible characterization of N-benzylacetamidine hydrochloride.

Sample Preparation (Solid State)
  • Technique: KBr Pellet (Preferred for resolution) or Diamond ATR (Preferred for speed).

  • Why KBr? ATR crystals (ZnSe/Diamond) can sometimes cause pressure-induced spectral shifts in ionic crystals. KBr transmission provides the classic "fingerprint."

Step-by-Step Methodology
  • Blanking: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty sample path.

  • Preparation: Mix ~2 mg of N-benzylacetamidine HCl with ~200 mg of dry KBr powder. Grind in an agate mortar until a fine, non-reflective powder is achieved (prevents Christiansen effect).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Validation Check:

    • Criterion 1: Transmission at 2000 cm⁻¹ should be >75% (indicates good pellet quality).

    • Criterion 2: Water vapor lines (3600-3800 cm⁻¹) should be absent/subtracted.

Data Interpretation (The "Amidine Fingerprint")

Look for this specific triad of signals to confirm N-benzylacetamidine HCl:

  • The "Amidinium" Band (1670–1690 cm⁻¹): A strong, sharp peak. Note: If this appears as a doublet or is shifted <1650 cm⁻¹, suspect hydrolysis to the amide.

  • Aromatic Ring Modes (1450–1600 cm⁻¹): Sharp peaks at ~1454, 1496, 1585 cm⁻¹ (Benzyl C=C stretches).

  • Ammonium Envelope (2800–3300 cm⁻¹): A broad, complex feature overlapping the C-H stretches, indicative of the

    
     species.
    

Visualizations

Tautomeric & Protonation Equilibrium

The following diagram illustrates the structural shifts that define the spectral features.

AmidineEquilibrium FreeBase Free Base (N-benzylacetamidine) C=N: ~1640 cm⁻¹ Salt Amidinium Salt (HCl Form) C=N: ~1685 cm⁻¹ FreeBase->Salt + HCl (Protonation) Symmetry Increases Amide Hydrolysis Product (N-benzylacetamide) C=O: ~1650 cm⁻¹ FreeBase->Amide + H₂O (Hydrolysis) Loss of Amidine Signal Salt->FreeBase + NaOH (Neutralization)

Figure 1: Structural evolution of N-benzylacetamidine. Protonation leads to the symmetric amidinium form, shifting the C=N band to higher energy (~1685 cm⁻¹).

Analytical Decision Workflow

A logic flow for choosing the correct analytical technique based on sample state.

AnalysisWorkflow Start Start: N-Benzylacetamidine Analysis StateCheck Sample State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solution Solution (Reaction Mix) StateCheck->Solution MethodFTIR Primary: FTIR (KBr/ATR) Target: 1680 cm⁻¹ Band Solid->MethodFTIR MethodRaman Primary: Raman (Glass vial, no water interference) Solution->MethodRaman ResultFTIR Strong C=N Peak? MethodFTIR->ResultFTIR Pass PASS: Identity Confirmed ResultFTIR->Pass Yes Ambiguous Ambiguous/Overlapping Peaks ResultFTIR->Ambiguous No (or broad) MethodNMR Secondary: ¹H NMR (If structure is unknown) Ambiguous->MethodNMR Confirm Structure MethodRaman->MethodNMR If quantitative precision needed

Figure 2: Decision matrix for selecting the optimal analytical technique. FTIR is the primary path for solid-state verification.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general amidine C=N stretching frequencies). Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Detailed assignment of amidinium vs. imine bands). Link

  • Shriner, R. L., & Neumann, F. W. (1944). "The Chemistry of the Amidines." Chemical Reviews, 35(3), 351–425. (Foundational chemistry of amidine synthesis and properties). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for NMR and IR correlation). Link

HPLC purity standards for N-benzylacetamidine pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Standards for N-Benzylacetamidine Pharmaceutical Intermediates Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary: The "Strong Base" Challenge

N-benzylacetamidine (CAS 13076-26-1) is a critical amidine intermediate used in the synthesis of nitrogen-containing heterocycles and pharmaceutical APIs. Its analysis presents a distinct set of chromatographic challenges:

  • Extreme Basicity: With a pKa estimated between 11–12, the amidine moiety remains protonated (cationic) across the entire standard HPLC pH range (pH 2–10).

  • Silanol Tailing: The cationic amidine interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing (

    
    ) and loss of sensitivity.
    
  • Hydrolytic Instability: Amidines are susceptible to hydrolysis, converting to N-benzylacetamide , a neutral impurity that must be quantified.

This guide compares three distinct chromatographic approaches to solve these issues, recommending a specific protocol that balances peak shape, resolution, and analyte stability.

Critical Comparison of Methodologies

The following table contrasts the three primary strategies for analyzing N-benzylacetamidine.

FeatureMethod A: Traditional C18 (Low pH) Method B: Ion-Pair Chromatography (IPC) Method C: Charged Surface Hybrid (CSH)
Column Chemistry Standard End-capped C18C18 + Ion-Pair ReagentC18 with (+) Surface Charge
Mobile Phase Phosphate Buffer (pH 2.5)Water/ACN + Hexanesulfonate0.1% Formic Acid or TFA
Mechanism Hydrophobic InteractionIon-Pairing (Neutral Complex)Electrostatic Repulsion of Base
Peak Shape (

)
Poor (1.5 – 2.5)Excellent (1.0 – 1.2)Superior (1.0 – 1.1)
Retention Low (Elutes near void)High (Tunable)Moderate
Stability Risk Low (Acidic pH stabilizes amidine)LowLow
MS Compatibility Yes (if volatile buffer used)NO (Reagent suppresses ion)YES
Verdict ObsoleteGood for UV-only QCRecommended (Gold Standard)
Detailed Analysis

Why Method A Fails: On a standard C18 column at low pH, the protonated amidine is highly polar and elutes early, often co-eluting with the solvent front. Furthermore, even "end-capped" columns have enough residual silanols to cause secondary interactions with the cationic analyte, resulting in shark-fin tailing.

Why Method B is Effective but Limited: Adding an ion-pairing reagent (e.g., sodium hexanesulfonate) creates a neutral complex with the amidine cation. This increases retention and eliminates tailing. However, these reagents permanently modify the column and are non-volatile, making the method incompatible with Mass Spectrometry (LC-MS).

Why Method C is the Gold Standard: Charged Surface Hybrid (CSH) columns (e.g., Waters XSelect CSH or similar) incorporate a low-level positive surface charge. This charge electrostatically repels the protonated amidine from the surface silanols, effectively eliminating the tailing mechanism without the need for messy ion-pairing reagents.

Impurity Profiling & Degradation Pathway

Understanding the impurity profile is essential for method development. The primary degradation pathway is hydrolysis.

Degradation Mechanism:

  • N-benzylacetamidine (Analyte): Highly basic, polar, cationic at pH < 10.

  • N-benzylacetamide (Impurity): Neutral, more hydrophobic.

  • Elution Order (Reverse Phase): The polar Amidine elutes first; the neutral Amide elutes later.

HydrolysisPathway Amidine N-Benzylacetamidine (Cationic, Polar) RT: ~2-4 min Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O / OH- Amide N-Benzylacetamide (Neutral, Hydrophobic) RT: ~6-8 min Intermediate->Amide - NH3 Ammonia Ammonia (NH3) Intermediate->Ammonia

Figure 1: Hydrolysis pathway of N-benzylacetamidine. The neutral amide impurity is significantly more hydrophobic than the parent amidine, resulting in a later elution time in Reverse Phase HPLC.

Recommended Experimental Protocol (The "Gold Standard")

This protocol utilizes the Charged Surface Hybrid (Method C) approach to ensure MS compatibility, sharp peaks, and separation of the amide impurity.

Instrument Setup
  • System: HPLC or UHPLC with UV/PDA detector (or MS).

  • Detection: UV at 215 nm (Amidine C=N bond) and 254 nm (Benzyl ring).

    • Note: 215 nm provides higher sensitivity for the amidine; 254 nm is more selective for benzyl-containing species.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (or equivalent positively charged surface column), 4.6 x 150 mm, 3.5 µm.

  • Column Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile.[1][2][3]

  • Gradient Program:

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Isocratic Hold (Retain Amidine)
10.04060Linear Ramp
12.0595Wash
12.1955Re-equilibrate
16.0955End
Standard Preparation
  • Stock Solution: Dissolve 10 mg N-benzylacetamidine HCl in 10 mL of Water:Acetonitrile (90:10) . Do not use 100% organic solvent for the diluent, as the salt may precipitate or peak shape may distort.

  • System Suitability:

    • Tailing Factor (Amidine): NMT 1.5 (Expected ~1.1 with CSH column).

    • Resolution: Resolution between Amidine and N-benzylacetamide > 5.0.

Troubleshooting & Method Optimization

Use the following decision tree to resolve common issues during validation.

MethodTroubleshooting Start Start Troubleshooting Issue1 Problem: Peak Tailing > 1.5 Start->Issue1 Issue2 Problem: Amidine elutes in Void (< 1.5 min) Start->Issue2 Issue3 Problem: Extra Peak appearing over time Start->Issue3 CheckCol Is Column CSH/Base-Deactivated? Issue1->CheckCol Action1 Switch to CSH C18 or add 0.05% TFA CheckCol->Action1 No CheckOrg Is Initial Organic > 5%? Issue2->CheckOrg Action2 Reduce Start %B to 2-3% or Use Ion-Pairing CheckOrg->Action2 Yes CheckpH Is Sample pH > 7? Issue3->CheckpH Action3 Hydrolysis! Acidify sample to pH 3-4 immediately CheckpH->Action3 Yes

Figure 2: Troubleshooting logic for amidine analysis. Note that "Extra Peak" usually indicates hydrolysis of the amidine to the amide in the autosampler vial if the diluent is not acidic.

References
  • Synthesis and Context

    • Patent CN110878032A. "Synthesis method of N-benzylacetamidine hydrochloride." (2020). Available at:

  • Impurity Identification

    • Marson, M. E., et al. "Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling." Journal of Clinical Laboratory Analysis (2013). Available at:

  • Chromatographic Theory (Tailing)

    • McCalley, D. V.[1][4] "Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography." Chemical Communications (2023).[4] Available at:

  • pKa and Basicity

    • Oszczapowicz, J. "Basicity of Amidines." The Chemistry of Amidines and Imidates (1991). (General reference for amidine pKa ~12).[5][6]

  • General HPLC Troubleshooting

    • Waters Corporation. "Peak Tailing in HPLC - Causes and Solutions." Available at:

Sources

N-benzylacetamidine & 1400W: Comparative IC50 Profiling Across Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the investigation of Nitric Oxide Synthase (NOS) pathways, N-benzylacetamidine represents a critical pharmacophore, but its utility is most realized in its functional derivative, 1400W (N-(3-(aminomethyl)benzyl)acetamidine). While generic NOS inhibitors like L-NMMA block all isoforms (nNOS, iNOS, eNOS) indiscriminately, N-benzylacetamidine derivatives exhibit a distinct "slow, tight-binding" mechanism highly selective for iNOS (inducible NOS).[1]

This guide analyzes the variance in IC50 values for this compound class. The critical insight for researchers is that IC50 variance is not merely a product of cell line permeability, but a function of isoform expression ratios and, crucially, the L-arginine concentration in your culture media.

Mechanistic Basis of Inhibition

To understand the IC50 divergence, one must understand the binding kinetics. Unlike L-NAME (which requires hydrolysis) or L-NMMA (competitive, rapidly reversible), N-benzylacetamidine derivatives compete with L-arginine but induce a conformational change in the iNOS heme pocket, leading to essentially irreversible inhibition.

Signaling Pathway & Inhibition Node

The following diagram illustrates the specific intervention point of N-benzylacetamidine (1400W) within the inflammatory cascade.

NOS_Pathway LPS LPS / IFN-γ TLR4 TLR4 / Cytokine R LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS_Gene NOS2 Gene Expression NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme (Homodimer) iNOS_Gene->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis L_Arg L-Arginine + O2 L_Arg->iNOS_Enzyme Substrate Drug N-benzylacetamidine (1400W) Drug->iNOS_Enzyme Competitive Inhibition

Figure 1: Mechanism of Action. N-benzylacetamidine derivatives selectively target the iNOS homodimer, competing with L-Arginine to block NO synthesis downstream of inflammatory activation.

Comparative Performance Data

The IC50 of N-benzylacetamidine (specifically the 1400W derivative) varies by orders of magnitude depending on the dominant NOS isoform in the cell line.

Table 1: IC50 Comparison Across Cell Types & Isoforms
Cell Line / TargetDominant IsoformIC50 (1400W)IC50 (L-NMMA)Interpretation
RAW 264.7 / J774A.1 iNOS (Induced)0.08 - 0.2 µM 10 - 50 µMHigh Potency. Ideal for inflammatory models.
HUVEC / BAEC eNOS (Constitutive)> 50 µM 0.5 - 2.0 µMHigh Selectivity. Does not disrupt vascular tone at therapeutic doses.
SH-SY5Y / Primary Neurons nNOS (Neuronal)2.0 - 5.0 µM 1.0 - 5.0 µMModerate Selectivity. ~50x less potent against nNOS than iNOS.
Purified Human iNOS iNOS7 nM 600 nMEnzyme-level data confirms extreme affinity.
Comparative Analysis
  • Vs. L-NMMA/L-NAME: N-benzylacetamidine is far superior for selective inflammation study. L-NMMA will confound results by vasoconstricting the culture (eNOS inhibition) or altering neuronal signaling (nNOS).

  • Vs. Aminoguanidine: While Aminoguanidine is a classic iNOS inhibitor, 1400W is approximately 50-100x more potent and significantly more selective against eNOS.

Expert Insight: The "Media Effect" on IC50

This is the most common source of experimental error. Because N-benzylacetamidine is a competitive inhibitor with L-Arginine, the apparent IC50 is dependent on the L-Arginine concentration in your media (


).
  • DMEM: Contains ~400 µM L-Arginine.

  • RPMI 1640: Contains ~1100 µM L-Arginine.

  • Silac / Custom Media: Can be 0 µM.

Rule of Thumb: The IC50 of N-benzylacetamidine will appear higher (worse potency) in RPMI than in DMEM because the drug must compete against a higher concentration of the native substrate.

  • Correction Factor: If moving from DMEM to RPMI, expect your effective inhibitory concentration to roughly double.

Validated Experimental Protocol: Griess Assay

This protocol is designed to validate the IC50 of N-benzylacetamidine in macrophages (RAW 264.7) while controlling for the "Media Effect."

Workflow Diagram

Protocol_Workflow Step1 Seed Cells (RAW 264.7) Step2 Induce iNOS (LPS 1µg/mL) Step1->Step2 Step3 Treat with Inhibitor Step2->Step3 Co-treatment Step4 Incubate 24 Hours Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 Griess Reaction (540 nm Abs) Step5->Step6

Figure 2: Experimental workflow for IC50 determination using the Griess Assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in a 96-well plate.
      
    • Crucial: Use DMEM (low arginine) for higher sensitivity, or RPMI for physiological relevance, but be consistent.

  • Preparation of Inhibitor:

    • Dissolve N-benzylacetamidine (or 1400W) in water or PBS (stock 10 mM).

    • Prepare serial dilutions: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM.

  • Induction & Treatment (Co-incubation):

    • Replace media with fresh media containing LPS (1 µg/mL) + IFN-γ (10 ng/mL) .

    • Immediately add the inhibitor dilutions.

    • Control 1: Media only (Basal).

    • Control 2: LPS only (Max Signal).

  • Incubation:

    • Incubate for 18–24 hours at 37°C, 5% CO2. (NO accumulates over time; shorter times may yield below-detection signals).

  • Griess Reaction:

    • Transfer 50 µL of supernatant to a fresh plate.

    • Add 50 µL Sulfanilamide (1% in 5% phosphoric acid). Incubate 5-10 min in dark.

    • Add 50 µL NED (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Readout:

    • Measure absorbance at 540 nm immediately (color is stable for ~30 mins).

    • Calculate % Inhibition relative to the "LPS only" control.

References

  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo." Journal of Biological Chemistry.

  • Alderton, W. K., et al. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Babu, B. R., & Griffith, O. W. (1998). "N-(3-(Aminomethyl)benzyl)acetamidine, an inhibitor of inducible nitric oxide synthase."[2] Journal of Biological Chemistry.

  • Boje, K. M. (2004). "Pharmacokinetic-pharmacodynamic modeling of the L-arginine paradox." Journal of Pharmacology and Experimental Therapeutics. (Cited for Media/Arginine effects).[1][3][4][5][6][7]

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of N-Benzylacetamidine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final and arguably most critical phase is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Benzylacetamidine, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in the core principles of chemical safety, regulatory compliance, and scientific best practices.

The Cardinal Rule: Always Consult the Safety Data Sheet (SDS)

Before initiating any disposal protocol, the most current Safety Data Sheet (SDS) for N-Benzylacetamidine from your specific supplier is the authoritative and legally required source of information. The SDS contains detailed, substance-specific data that supersedes any general guidance. The disposal recommendations provided here are based on currently available data but must be cross-referenced with the SDS for the exact product in your possession.

Hazard Profile of N-Benzylacetamidine: Understanding the "Why"

A foundational element of safe disposal is a thorough understanding of the hazards associated with the substance. N-Benzylacetamidine presents the following primary risks that directly inform its handling and disposal procedures:

  • Acute Oral Toxicity: It is classified as harmful if swallowed.[1]

  • Aquatic Toxicity: The compound is harmful to aquatic life, necessitating containment from waterways.[1]

These hazards underscore the imperative to prevent ingestion and release into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-Benzylacetamidine for disposal, ensure the following personal protective equipment is in use to mitigate exposure risks.

PPE ComponentSpecification & Rationale
Eye Protection Chemical safety goggles or a face shield. Protects against potential splashes.
Hand Protection Nitrile gloves. Provides a barrier against skin contact.
Body Protection A standard laboratory coat. Prevents contamination of personal clothing.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. In the case of a spill or handling of large quantities, consult the SDS for specific respiratory protection recommendations.

Step-by-Step Disposal Protocol for N-Benzylacetamidine

The primary directive for the disposal of N-Benzylacetamidine is clear: it must be managed as chemical waste and transferred to a licensed disposal facility.

4.1. Preparation for Disposal:

  • Segregation: Ensure that the N-Benzylacetamidine waste is not mixed with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with N-Benzylacetamidine.

  • Labeling: The waste container must be labeled at a minimum with:

    • "Hazardous Waste"

    • The full chemical name: "N-Benzylacetamidine"

    • The associated hazards (e.g., "Harmful if Swallowed," "Harmful to Aquatic Life")

    • The accumulation start date.

4.2. Disposal Procedure:

  • Transfer: Carefully transfer the N-Benzylacetamidine waste into the designated hazardous waste container. Avoid spills and minimize the generation of dust if in solid form.

  • Secure Closure: Tightly seal the waste container.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed waste disposal contractor. This area should be secure, well-ventilated, and away from drains and sources of ignition.[2][3]

  • Documentation: Maintain a log of the waste generated, including the quantity and date of disposal.

Spill and Contamination Management

In the event of a spill, the cleanup materials will also be considered hazardous waste and must be disposed of accordingly.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.[3][4]

  • Collect: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

What Not to Do: Critical Prohibitions

  • DO NOT dispose of N-Benzylacetamidine down the drain.[2][3] This is to prevent harm to aquatic life and to avoid violating local and national environmental regulations.

  • DO NOT dispose of N-Benzylacetamidine in the regular trash.

  • DO NOT mix N-Benzylacetamidine with incompatible waste materials. While specific incompatibilities for N-Benzylacetamidine are not detailed in the provided search results, a general best practice is to avoid mixing it with strong oxidizing agents.[3][5]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of N-Benzylacetamidine, emphasizing safety and compliance at each step.

N-Benzylacetamidine Disposal Workflow cluster_prep Preparation Phase cluster_disposal Disposal & Spill Management A Obtain & Review N-Benzylacetamidine SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Contain & Clean Spill per Protocol C->D Yes E Transfer Chemical Waste to Labeled Hazardous Waste Container C->E No D->E Collect all contaminated materials F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G

Caption: Decision workflow for the safe disposal of N-Benzylacetamidine.

By adhering to these procedures, researchers can ensure that the final step in their work with N-Benzylacetamidine is conducted with the highest standards of safety and environmental responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzylbenzamide, 99%. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet. Retrieved from a source providing general chemical safety guidelines.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from a source providing general chemical safety guidelines.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.